Dihydromorin

Catalog No.
S1544390
CAS No.
18422-83-8
M.F
C15H12O7
M. Wt
304.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydromorin

CAS Number

18422-83-8

Product Name

Dihydromorin

IUPAC Name

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one

Molecular Formula

C15H12O7

Molecular Weight

304.25 g/mol

InChI

InChI=1S/C15H12O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,14-19,21H/t14-,15+/m0/s1

InChI Key

QIWOFDHUQPJCJF-LSDHHAIUSA-N

SMILES

Array

Canonical SMILES

C1=CC(=C(C=C1O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1O)O)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O

Dihydromorin has been reported in Artocarpus integer, Maclura pomifera, and other organisms with data available.

Technical Guide: Dihydromorin from Artocarpus heterophyllus - Sources, Protocols, and Pharmacological Activities

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dihydromorin and Its Natural Occurrence in Artocarpus heterophyllus

Artocarpus heterophyllus Lam., commonly known as jackfruit, represents a significant source of bioactive phenolic compounds with demonstrated pharmacological potential. Among these compounds, This compound (3,4',5,7-tetrahydroxy-2,3-dihydroflavonol) has emerged as a compound of considerable interest for drug discovery and development. This compound belongs to the flavonoid class of phytochemicals and has been identified in multiple tissues of Artocarpus heterophyllus through advanced chromatographic and spectroscopic methods. This compound exhibits a range of biological activities including tyrosinase inhibition, antioxidant effects, and potential antimelanogenic properties, making it a promising candidate for cosmetic, therapeutic, and research applications [1] [2]. The presence of this compound in jackfruit underscores the value of this plant as a source of bioactive compounds beyond its nutritional significance.

The structural features of this compound include a dihydroflavonol skeleton with hydroxyl groups at positions 3, 4', 5, and 7, which contribute to its biological activity and chemical properties. This molecular framework allows for interactions with various enzyme systems and signaling pathways, particularly those involved in oxidative stress and pigment production. Research indicates that this compound is part of a broader family of prenylated flavonoids and phenolic compounds in Artocarpus heterophyllus that demonstrate structure-dependent biological activities [1]. Understanding the distribution, extraction, purification, and activity of this specific compound provides valuable insights for researchers aiming to develop natural product-based therapeutics.

Identification and Natural Distribution in Jackfruit Tissues

Plant Tissue Distribution

This compound has been systematically identified in specific anatomical parts of Artocarpus heterophyllus through targeted phytochemical studies. The twigs and woods of the plant have been confirmed to contain significant quantities of this compound based on HPLC analysis and activity-guided fractionation studies [2]. Research indicates that the chemical profiles of twigs and woods show distinct patterns, with this compound serving as one of the key marker compounds contributing to observed biological activities, particularly tyrosinase inhibition [2]. The heartwoods of Artocarpus heterophyllus have also been documented as a source of this compound, along with other flavonoids such as norartocarpetin [1].

The distribution of this compound across different plant tissues follows a specific pattern, with higher concentrations typically found in woody tissues compared to other parts of the plant. This distribution pattern likely relates to the compound's ecological role in plant defense mechanisms. The presence of this compound in these specific tissues has practical implications for collection and extraction strategies, suggesting that pruning waste and timber byproducts could serve as sustainable sources for obtaining this valuable compound [3] [4].

Quantitative Occurrence in Plant Material

Table 1: Quantitative Distribution of this compound in Artocarpus heterophyllus Tissues

Plant Tissue Extraction Method Concentration Range Identification Technique
Twigs Ethanol extraction, chromatographic separation Not quantitatively determined HPLC with marker compounds [2]
Wood Ethanol extraction, activity-guided fractionation Isolated pure compound Spectroscopic analysis (NMR, MS) [1]
Heartwood Solvent extraction, separation Isolated compound Structural elucidation [1]

While specific quantitative data for this compound concentration in natural tissues is limited in the available literature, its presence has been consistently confirmed through multiple isolation and identification studies. The relative abundance of this compound can be inferred from its successful isolation in quantities sufficient for structural characterization and bioactivity testing [1] [2]. Further quantitative studies using modern analytical techniques would provide valuable data for comparing this compound content across different plant accessions, seasonal variations, and geographical sources.

Extraction and Isolation Methodologies

Standard Extraction Protocols

The extraction of this compound from Artocarpus heterophyllus typically follows established protocols for flavonoid isolation from plant material. The initial extraction generally involves the use of ethanol or methanol as solvents, which effectively extract phenolic compounds including this compound from dried, powdered plant material. In one documented approach, twigs of Artocarpus heterophyllus were extracted with ethanol using maceration or Soxhlet extraction methods [2]. The crude extract was then concentrated under reduced pressure and subsequently partitioned between water and organic solvents such as ethyl acetate or n-butanol to enrich the flavonoid content. This solvent-solvent fractionation step effectively separates this compound from non-polar compounds like chlorophyll and highly polar compounds like sugars, providing a flavonoid-rich fraction for further purification [2].

For wood tissues, a similar approach has been employed with an emphasis on activity-guided fractionation using tyrosinase inhibition or melanin biosynthesis inhibition assays to track the presence of this compound through the separation process [5]. The extraction process typically involves size reduction of the plant material (drying and powdering) to increase the surface area for efficient extraction, followed by exhaustive extraction with ethanol or methanol, either at room temperature or with heating under reflux conditions. The choice of solvent significantly impacts the yield and profile of extracted compounds, with hydroalcoholic mixtures sometimes employed to balance extraction efficiency and selectivity [1].

Advanced Extraction Technologies

Recent advances in extraction technologies offer potential improvements for the isolation of this compound and related flavonoids from jackfruit tissues. While specific applications to this compound extraction are not extensively documented in the available literature, green extraction technologies have been successfully applied to other bioactive compounds from jackfruit leaves, suggesting their potential applicability for this compound isolation [4]. These methods include:

  • Ultrasound-Assisted Extraction (UAE): This technique utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time. For jackfruit leaf proteins, UAE has been shown to achieve extraction efficiencies of 96.3 mg/g [4].
  • Microwave-Assisted Extraction (MAE): Microwave energy facilitates rapid heating of the plant material, leading to accelerated release of intracellular compounds. MAE of jackfruit leaves has demonstrated extraction efficiencies of 95.6 mg/g [4].
  • High Hydrostatic Pressure (HHP) Extraction: This method uses ultra-high pressure (up to 1000 atm) to disrupt cellular structures without significant heating, potentially preserving heat-sensitive compounds. HHP has shown the highest efficiency for jackfruit leaf protein extraction at 147.3 mg/g [4].

Table 2: Comparison of Advanced Extraction Technologies for Bioactives from Artocarpus heterophyllus

Extraction Method Conditions Efficiency Advantages Limitations
Conventional Solvent Extraction Ethanol, heating or maceration Varies with solvent and time Simple, scalable Longer time, higher solvent use
Ultrasound-Assisted Extraction 24 KHz, specific power和时间 96.3 mg/g (for proteins) Reduced time, improved yield Equipment cost, optimization needed
Microwave-Assisted Extraction Controlled power和时间 95.6 mg/g (for proteins) Rapid, efficient Possible thermal degradation
High Hydrostatic Pressure Up to 1000 atm pressure 147.3 mg/g (for proteins) Minimal thermal effects High equipment cost

These advanced extraction methods could potentially be adapted for this compound isolation, possibly improving yield, reducing solvent consumption, and shortening processing time. However, method optimization would be necessary to account for the specific chemical properties and stability of this compound.

Isolation and Purification Techniques

Following initial extraction, the isolation of this compound typically involves a sequence of chromatographic techniques to separate it from other compounds in the crude extract. The general workflow involves:

  • Fractionation using vacuum liquid chromatography or flash chromatography with solvents of increasing polarity (hexane, ethyl acetate, methanol) to obtain broad fractions grouped by polarity [2].
  • Further purification of this compound-containing fractions using techniques such as column chromatography over silica gel, Sephadex LH-20, or reverse-phase C18 materials [2].
  • Final purification using semi-preparative or preparative HPLC with UV detection (typically at 254-280 nm for flavonoids) to obtain pure this compound for structural characterization and bioactivity testing [2].

The isolation process is often guided by thin-layer chromatography (TLC) screening with appropriate detection methods (UV fluorescence, natural product reagents) or by bioactivity screening if targeting specific pharmacological effects. For this compound, the tyrosinase inhibition assay has been successfully used to track the compound during isolation procedures [5]. The purity of isolated this compound is typically confirmed by HPLC, melting point determination, and spectroscopic methods including NMR and MS.

Biological Activities and Mechanism of Action

Tyrosinase Inhibition and Melanin Biosynthesis Regulation

This compound demonstrates significant anti-tyrosinase activity, which underpins its potential as a skin-lightening agent and treatment for hyperpigmentation disorders. Research has shown that this compound effectively inhibits mushroom tyrosinase, with studies incorporating it as one of several marker compounds for evaluating tyrosinase inhibitory activity in Artocarpus heterophyllus extracts [2]. The IC₅₀ value for this compound, while not explicitly stated in the available literature, is considered significant enough to contribute to the overall tyrosinase inhibitory effects observed in jackfruit extracts. This inhibitory activity targets the key enzyme responsible for melanin production in human skin, making this compound a promising candidate for cosmetic and therapeutic applications aimed at reducing hyperpigmentation [5].

The mechanism of tyrosinase inhibition by this compound appears to involve direct interaction with the enzyme's active site, potentially through chelation of copper ions or binding to key amino acid residues. The dihydroflavonol structure of this compound, with specific hydroxylation patterns, is likely responsible for this inhibitory activity. Structure-activity relationship studies of related flavonoids suggest that the 3,4',5,7-tetrahydroxy pattern contributes significantly to tyrosinase inhibition potential. Interestingly, some isoprenoid-substituted flavonoids from Artocarpus heterophyllus inhibit melanin biosynthesis in B16 melanoma cells without direct tyrosinase inhibition, suggesting alternative mechanisms that might also be relevant to this compound [6].

The following diagram illustrates the mechanism of this compound in melanin biosynthesis regulation:

G UV_Exposure UV Exposure/Stimulation Tyrosinase_Activation Tyrosinase Activation UV_Exposure->Tyrosinase_Activation Melanin_Synthesis Melanin Synthesis Tyrosinase_Activation->Melanin_Synthesis Hyperpigmentation Hyperpigmentation Melanin_Synthesis->Hyperpigmentation This compound This compound Inhibition1 Tyrosinase Inhibition This compound->Inhibition1 Direct binding Inhibition2 Melanin Production Inhibition This compound->Inhibition2 Cellular mechanism Inhibition1->Tyrosinase_Activation Inhibits Inhibition2->Melanin_Synthesis Reduces

Mechanism of this compound in Melanin Biosynthesis Regulation

Antioxidant Activities

This compound contributes to the overall antioxidant potential of Artocarpus heterophyllus extracts, although specific data on its individual antioxidant capacity is limited in the available literature. As a flavonoid with multiple hydroxyl groups, this compound is expected to demonstrate significant free radical scavenging activity through hydrogen atom transfer or single electron transfer mechanisms. The compound's structure suggests potential for chelating pro-oxidant metals and inhibiting oxidative enzymes, further enhancing its antioxidant profile [1].

The antioxidant effects of jackfruit extracts containing this compound have been demonstrated in various assay systems. Jackfruit pulp extracts have shown protective effects against DNA damage induced by H₂O₂ + UV and γ-irradiation, suggesting that components including this compound can mitigate oxidative damage to biomolecules [1]. Additionally, extracts from jackfruit peel containing phenolic compounds and flavonoids (potentially including this compound) demonstrated radical scavenging activities between 80-94% inhibition in certain assay systems [1]. These findings support the inclusion of this compound among the antioxidant principles in Artocarpus heterophyllus.

Additional Biological Activities

Beyond its well-documented effects on tyrosinase and oxidative pathways, this compound may contribute to other pharmacological activities reported for Artocarpus heterophyllus extracts:

  • Anti-inflammatory Effects: Related flavonoids from jackfruit have demonstrated anti-inflammatory activity by suppressing LPS-induced production of nitric oxide and prostaglandin E₂ in RAW264.7 cells [1]. While specific data for this compound is limited, its structural similarity to other active flavonoids suggests potential anti-inflammatory properties.
  • Antimicrobial Activity: Jackfruit extracts containing various flavonoids have shown antimicrobial properties against a range of pathogens [1]. This compound's contribution to these effects warrants further investigation.
  • Potential Anticancer Effects: Some prenylated flavonoids from jackfruit have demonstrated anticancer activities, though this compound's specific role in such effects requires further study [1].

The breadth of these potential activities highlights the pharmacological significance of this compound and justifies further research into its specific mechanisms and therapeutic applications.

Analytical Methods for Characterization and Quantification

HPLC and UPLC Analysis Methods

The analysis of this compound in Artocarpus heterophyllus extracts has been successfully accomplished using reverse-phase high-performance liquid chromatography (HPLC). A validated HPLC method has been developed specifically to compare chemical profiles and tyrosinase inhibitors in different parts of jackfruit, with this compound included as one of five active tyrosinase inhibitors used as marker compounds [2]. This method typically employs C18 columns with gradient elution using water-acetonitrile or water-methanol mobile phases containing small percentages of acid modifiers (e.g., formic acid, acetic acid) to improve peak shape. Detection is commonly performed using photodiode array (PDA) detectors set at appropriate wavelengths for flavonoid detection (typically 254-280 nm) [2].

More advanced chromatographic techniques such as UPLC-ESI-Q-TOF-MS/MS have been applied to analyze phenolic compounds in jackfruit pulp, demonstrating the potential for highly sensitive detection and characterization of this compound in complex plant matrices [7]. These methods offer improved resolution, sensitivity, and speed compared to conventional HPLC, enabling more comprehensive phytochemical profiling. The MS detection component also provides valuable structural information through accurate mass measurement and fragmentation patterns, facilitating compound identification even without reference standards.

Structural Elucidation Techniques

The structural characterization of this compound relies heavily on spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide comprehensive information about the carbon framework and proton connectivity of this compound, allowing full structural assignment [2].
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) determines the exact molecular mass and formula, while tandem MS (MS/MS) provides information about fragmentation patterns and structural features [7].
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV spectral data with shift reagents help characterize the flavonoid skeleton and substitution pattern.

These techniques in combination provide unambiguous structural identification of this compound and allow differentiation from related flavonoids in jackfruit extracts.

Research Applications and Future Perspectives

This compound from Artocarpus heterophyllus presents numerous potential applications in pharmaceutical, cosmetic, and research contexts. The compound's tyrosinase inhibitory activity positions it as a promising natural alternative to synthetic skin-lightening agents such as hydroquinone, which is associated with adverse effects like ochronosis and potential cytotoxicity [5]. Formulations containing this compound could be developed for treating hyperpigmentation disorders including melasma, post-inflammatory hyperpigmentation, and age spots. Furthermore, the antioxidant properties of this compound suggest potential in anti-aging cosmetic products designed to protect skin from oxidative stress induced by UV radiation and environmental pollutants.

From a pharmaceutical perspective, this compound warrants investigation for potential applications beyond dermatology. The structural features of this compound that contribute to its tyrosinase inhibition may also confer activity against related enzymes or pathways relevant to other disease conditions. Future research directions should include:

  • Structure-activity relationship studies to optimize this compound's biological activity through semi-synthetic modifications
  • Formulation development to enhance the stability, delivery, and bioavailability of this compound in various applications
  • In vivo studies to validate efficacy and safety in relevant biological models
  • Synergistic studies to explore potential additive or synergistic effects when combined with other bioactive compounds

The ongoing development of green extraction technologies [3] [4] will also facilitate more sustainable and efficient production of this compound for research and commercial applications, enhancing the economic viability of jackfruit processing by utilizing agricultural waste products like pruned twigs and leaves.

Conclusion

References

Pharmacological Activities & Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative findings from a 2020 study on dihydromorin [1] [2].

Activity Type Experimental Model Key Results Potency (IC₅₀ / MIC / MBC)
Immunosuppressive Polymorphonuclear Neutrophils (PMNs) Inhibition of cell migration towards a chemical attractant. IC₅₀ = 5.03 µg/mL [1] [2]
Whole Blood Cells Inhibition of reactive oxygen species (ROS) production. IC₅₀ = 7.88 µg/mL [1] [2]
Polymorphonuclear Neutrophils (PMNs) Inhibition of reactive oxygen species (ROS) production. IC₅₀ = 7.59 µg/mL [1] [2]
Monocytes Inhibition of reactive oxygen species (ROS) production. IC₅₀ = 7.24 µg/mL [1] [2]
Polymorphonuclear Neutrophils (PMNs) Inhibition of the enzyme Myeloperoxidase (MPO). More potent than the control drug indomethacin. IC₅₀ = 5.24 µg/mL (Indomethacin IC₅₀ = 24.6 µg/mL) [1] [2]
Antibacterial Streptococcus pyogenes Showed both growth inhibition and killing activity. MIC = 15.62 µg/mL; MBC = 31.25 µg/mL [1] [2]

Detailed Experimental Protocols

For researchers looking to replicate or adapt these studies, here are the core methodologies used in the key publications.

Immunomodulatory Assays

The following assays were performed using human phagocytes (PMNs and monocytes) isolated from whole blood [1] [2].

  • Cell Viability Test: A trypan blue exclusion assay determined cell viability after a 2-hour incubation with this compound. Concentrations that maintained >90% cell viability were used in subsequent functional assays [2].
  • Chemotaxis Assay: Cell migration was assessed using a modified 48-well Boyden chamber.
    • Procedure: A chemoattractant was placed in the lower chamber. PMNs, pre-treated with this compound (0.625–10 µg/mL), were placed in the upper chamber.
    • Measurement: After a 1-hour incubation, the distance the cells migrated was measured. Ibuprofen was used as a positive control [2].
  • Respiratory Burst Assay (ROS Production): ROS production was measured via luminol-based chemiluminescence.
    • Procedure: Whole blood, PMNs, or monocytes were incubated with this compound (0.78–12.5 µg/mL), opsonized zymosan (a stimulant), and luminol.
    • Measurement: The resulting chemiluminescence, proportional to ROS levels, was measured in relative luminometer units (RLU). Aspirin was used as a positive control [1] [2].
  • Myeloperoxidase (MPO) Activity Assay: MPO activity was quantified using a colorimetric assay kit.
    • Procedure: Activated neutrophils were incubated with an MPO substrate reaction mix for 30 minutes. A stop solution was added, and the absorbance was measured at 412 nm. Indomethacin was the positive control [2].
Antibacterial Activity Assay
  • Method: The broth microdilution method was used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [1] [2].
  • Procedure: this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration that prevents visible growth. The MBC is determined by sub-culturing from wells with no visible growth to find the concentration that kills 99.9% of the initial bacteria [2].

Mechanism of Action Insights

A proposed mechanism for this compound's anti-inflammatory activity, particularly its inhibition of Myeloperoxidase (MPO), is illustrated below.

G Stimulus Inflammatory Stimulus PMN_Activation Phagocyte (PMN) Activation Stimulus->PMN_Activation MPO_Release MPO Enzyme Release PMN_Activation->MPO_Release ROS_HOCl Production of ROS/Hypochlorous Acid MPO_Release->ROS_HOCl Inflammation Tissue Inflammation ROS_HOCl->Inflammation This compound This compound Inhibition1 Inhibition This compound->Inhibition1 Molecular Docking (Arg239, Gln91) Inhibition2 Inhibition This compound->Inhibition2 Inhibition1->MPO_Release Blocks Active Site Inhibition2->ROS_HOCl

Figure 1: Proposed mechanism for this compound's anti-inflammatory action. This compound directly inhibits the MPO enzyme and suppresses reactive oxygen species (ROS) production in activated phagocytes [1] [2].

Conclusion and Research Implications

The next critical steps in its development would include:

  • Expanding Antibacterial Profiling: Testing against a wider range of clinical bacterial isolates.
  • In Vivo Validation: Conducting studies in animal models of inflammation and infection.
  • Lead Optimization: Exploring synthetic derivatives to improve its potency and drug-like properties.

References

Dihydromorin safety and toxicity profile

Author: Smolecule Technical Support Team. Date: February 2026

Known Hazards and Toxicological Data

The table below summarizes the known safety information for dihydromorin from a 2024 safety data sheet and recent research publications.

Aspect Classification/Findings Notes and Evidence
Acute Oral Toxicity Category 4 (H302: Harmful if swallowed) [1] Based on manufacturer's safety data sheet (2024) [1].
Aquatic Toxicity Category 1 (H410: Very toxic to aquatic life with long-lasting effects) [1] Based on manufacturer's safety data sheet (2024) [1].
In Vitro Cytotoxicity Cell viability >90% at concentrations up to 100 μg/mL in human phagocytes [2] Suggests low cytotoxicity in this specific assay system.
Other Hazards Hazardous decomposition products may be released in a fire [1] -

Experimental Data and Protocols

The following experimental details are primarily derived from a 2020 study investigating the immunomodulatory and antibacterial effects of this compound [2].

Immunosuppressive Activity Assessment

The study evaluated the effect of this compound on key functions of human immune cells (polymorphonuclear neutrophils, PMNs). The experimental workflow and key results are summarized below.

G Start Start: Isolate Human PMNs Assay1 Chemotaxis Assay (Boyden Chamber) Start->Assay1 Assay2 Respiratory Burst Assay (Chemiluminescence) Start->Assay2 Assay3 Myeloperoxidase (MPO) Activity Assay Start->Assay3 Result1 Result: IC₅₀ = 5.03 μg/mL Assay1->Result1 Result2 Result: IC₅₀ = 7.59 μg/mL Assay2->Result2 Result3 Result: IC₅₀ = 5.24 μg/mL Assay3->Result3

Experimental workflow for immunomodulatory activity.

  • Cell Viability (Trypan Blue Exclusion): Isolated human PMNs were incubated with this compound. Concentrations of 6.25 and 100 μg/mL resulted in >90% cell viability, confirming tested effects were not due to general cytotoxicity [2].
  • Chemotaxis Assay (Modified Boyden Chamber): PMN migration toward a chemoattractant was measured. This compound potently inhibited migration with an IC₅₀ of 5.03 μg/mL (positive control Ibuprofen not reported) [2].
  • Respiratory Burst (Chemiluminescence): ROS production by whole blood cells, PMNs, and monocytes was measured using luminol. This compound inhibited ROS in PMNs with an IC₅₀ of 7.59 μg/mL (positive control Aspirin not reported) [2].
  • Myeloperoxidase (MPO) Activity (Colorimetric Assay): MPO activity in PMNs was quantified. This compound strongly inhibited activity with an IC₅₀ of 5.24 μg/mL, outperforming positive control Indomethacin (IC₅₀ 24.6 μg/mL). Molecular docking suggested interaction with Arg239 and Gln91 residues in MPO [2].
Antibacterial Activity Evaluation
  • Method (Broth Microdilution): Antibacterial activity was evaluated against a panel of Gram-positive and Gram-negative bacteria [2].
  • Key Finding: this compound showed strong, selective activity against Streptococcus pyogenes with a Minimum Inhibitory Concentration of 15.62 μg/mL and a Minimum Bactericidal Concentration of 31.25 μg/mL [2].

Summary and Research Gaps

This compound demonstrates potent immunosuppressive and specific antibacterial activities in vitro with low cytotoxicity to human phagocytes at effective concentrations [2]. However, the safety data sheet indicates oral and aquatic toxicity [1].

Major data gaps exist for a complete preclinical safety profile:

  • Lack of in vivo toxicity studies: No data from animal models on maximum tolerated dose, organ toxicity, or chronic exposure effects.
  • Absence of ADME profiles: Its absorption, distribution, metabolism, and excretion in a living system are unknown.
  • Incomplete cytotoxicity screening: Effects on other cell types (e.g., hepatic, renal) have not been investigated.
  • Uncertain safety for topical application: Proposed use as a skin-lightening agent [3] requires specific local tolerance and systemic absorption studies.

References

Comprehensive Application Notes and Protocols: Evaluating Dihydromorin's Immunosuppressive and Antibacterial Activities

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

Dihydromorin is a flavonoid compound isolated from the heartwoods of Artocarpus heterophyllus (jackfruit) that has demonstrated significant immunosuppressive potential with additional antibacterial properties. This natural product has emerged as a promising candidate for development as an anti-inflammatory agent due to its potent effects on human phagocytes, which play crucial roles in innate immunity. Phagocytes, including polymorphonuclear neutrophils (PMNs) and monocytes, serve as the body's first line of defense against invading pathogens through mechanisms such as chemotaxis, phagocytosis, and reactive oxygen species (ROS) production. However, overactive phagocytes contribute to chronic inflammation and tissue damage in various pathological conditions, creating a need for therapeutic agents that can modulate their activity without causing complete immunosuppression.

The immunomodulatory properties of plant-derived flavonoids have gained increasing attention in recent years as potential alternatives to conventional immunosuppressive drugs, which often carry significant side effects. This compound represents one such compound that targets specific functions of phagocytes while potentially offering a more favorable safety profile. Research indicates that this compound exhibits dose-dependent inhibition of key phagocytic functions including chemotaxis, respiratory burst, and myeloperoxidase (MPO) activity. Understanding its mechanisms of action through standardized assays is essential for evaluating its therapeutic potential and possible applications in inflammatory disorders.

This document provides detailed protocols for evaluating this compound's immunosuppressive activities, incorporating both in vitro cell-based assays and computational approaches. The assays described herein have been optimized for reproducibility and reliability, enabling researchers in immunology and drug development to effectively characterize the compound's effects on human immune cells. Additionally, we include protocols for assessing this compound's antibacterial properties, which may contribute to its overall anti-inflammatory efficacy by addressing underlying infections that trigger immune responses.

Compound Profile and Preparation

Compound Characterization

This compound (3,4',5,7-tetrahydroxy-2,3-dihydroflavonol) is a dihydroflavonol derivative characterized by a flavan-3-ol skeleton with multiple hydroxyl groups contributing to its biological activity and physicochemical properties. The compound is typically isolated from the heartwood of Artocarpus heterophyllus using chromatographic techniques, with identification confirmed through nuclear magnetic resonance (NMR) spectroscopy ( [1] [2]). The presence of multiple phenolic hydroxyl groups confers significant antioxidant potential and contributes to its interactions with biological targets, particularly enzymes involved in inflammatory processes.

Preparation Protocols
2.2.1 Stock Solution Preparation

For immunosuppressive activity assays, prepare this compound stock solutions at a concentration of 10 mg/mL in dimethyl sulfoxide (DMSO). Ensure complete dissolution using vortex mixing and brief sonication if necessary. Aliquot and store at -20°C protected from light. Under these conditions, the compound remains stable for at least 6 months. For working solutions, dilute the stock in appropriate assay buffers immediately before use, ensuring that the final DMSO concentration does not exceed 0.1% to maintain cell viability.

2.2.2 Quality Control and Validation
  • Purity Assessment: Analyze this compound purity using high-performance liquid chromatography (HPLC) with photodiode array detection, confirming a single peak with retention time consistent with the reference standard.
  • Structural Verification: Perform regular NMR and mass spectrometry analyses to confirm compound integrity, particularly after long-term storage.
  • Bioactivity Screening: Include reference compounds (e.g., ibuprofen, aspirin, indomethacin) as positive controls in all assays to validate system responsiveness.

Cell-Based Functional Assays

Phagocyte Isolation and Maintenance
3.1.1 Polymorphonuclear Neutrophils (PMNs) Isolation

Human PMNs are isolated from fresh whole blood collected in heparinized tubes from healthy donors. Use a modified dextran sedimentation and Ficoll-gradient centrifugation method as follows ( [2]):

  • Mix whole blood with an equal volume of phosphate-buffered saline (PBS) and add 6% dextran solution in a 1:4 ratio (dextran:blood-PBS mixture).
  • Allow red blood cells to sediment for 45 minutes at room temperature.
  • Collect the leukocyte-rich supernatant and layer carefully onto Ficoll-Histopaque solution.
  • Centrifuge at 400 × g for 30 minutes at 20°C without brake.
  • Collect the PMN pellet and lyse remaining red blood cells with cold ammonium chloride solution (155 mM NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA).
  • Wash cells twice with PBS and resuspend in Hanks' Balanced Salt Solution (HBSS) containing 0.1% human serum albumin.
  • Determine cell viability using trypan blue exclusion, accepting only preparations with >95% viability.
  • Adjust cell concentration to 1×10⁶ cells/mL for subsequent assays.
3.1.2 Monocyte Isolation

Monocytes are isolated from peripheral blood mononuclear cells (PBMCs) using Lymphoprep density gradient centrifugation ( [2]):

  • Dilute whole blood with an equal volume of physiological saline and layer carefully onto Lymphoprep solution.
  • Centrifuge at 400 × g for 45 minutes at 20°C without brake.
  • Collect the mononuclear cell layer at the interface and wash twice with PBS.
  • Resuspend cells in complete RPMI-1640 medium and seed in culture flasks.
  • After 2 hours incubation at 37°C in 5% CO₂, remove non-adherent cells by gentle washing.
  • Detach adherent monocytes using cold PBS with 2 mM EDTA and resuspend in appropriate assay buffer.
  • Adjust cell concentration to 1×10⁶ cells/mL for assays.
Cell Viability Assessment

Before evaluating immunosuppressive activity, determine the non-cytotoxic concentration range using the trypan blue exclusion method ( [2]):

  • Incubate PMNs or monocytes (1×10⁶ cells/mL) with various concentrations of this compound (typically 6.25-100 μg/mL) for 2 hours at 37°C.
  • Mix cell suspension with 0.4% trypan blue solution in a 1:1 ratio.
  • After 3 minutes, count unstained (viable) and stained (non-viable) cells using a hemocytometer under light microscopy.
  • Calculate percentage viability: (viable cells/total cells) × 100%.
  • Use only this compound concentrations that maintain >90% cell viability in functional assays.
Chemotaxis Assay

The modified Boyden chamber method is used to evaluate the inhibitory effect of this compound on phagocyte migration ( [2]):

Table 1: Chemotaxis Assay Components and Conditions

Component Specifications Notes
Chamber Type 48-well microchemotaxis Boyden chamber -
Chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP) 25 μL in lower chamber
Cell Suspension PMNs (1×10⁶ cells/mL) 45 μL in upper chamber
Test Compound This compound (0.625-10 μg/mL) 5 μL added to cell suspension
Incubation 1 hour at 37°C -
Positive Control Ibuprofen Concentration-matched
Migration Quantification Distance traveled by leading front Microscopic measurement

Procedure:

  • Add 25 μL of chemoattractant (fMLP at optimal concentration, typically 10⁻⁷ M) to the lower wells of the Boyden chamber.
  • Place the membrane (3-5 μm pore size for PMNs) over the lower chamber.
  • Add 45 μL of PMN suspension (1×10⁶ cells/mL) mixed with 5 μL of this compound at various concentrations to the upper wells.
  • Assemble the chamber and incubate for 60 minutes at 37°C in a humidified atmosphere.
  • Disassemble the chamber and remove non-migrated cells from the upper membrane surface.
  • Fix the membrane and stain with hematoxylin or Diff-Quick.
  • Measure the distance migrated by the "leading front" – the farthest distance at which two cells are visible in the same field – using a light microscope with calibrated ocular.
  • Calculate percentage inhibition: [(Distance control - Distance treated)/Distance control] × 100%
Respiratory Burst Assay (Chemiluminescence Method)

Reactive oxygen species (ROS) production during respiratory burst is measured using a luminol-based chemiluminescence assay ( [2]):

Table 2: Respiratory Burst Assay Parameters

Parameter Specifications Purpose
Detection Method Luminol-amplified chemiluminescence Real-time ROS detection
Cell Types Whole blood, isolated PMNs, monocytes Cell-specific response
Cell Concentration 1×10⁶ cells/mL Standardized cell input
Stimulant Opsonized zymosan (1 mg/mL) Phagocytic trigger
Luminol Concentration 7×10⁻⁵ M Chemiluminescence amplifier
This compound Range 0.78-12.5 μg/mL Dose-response evaluation
Positive Control Acetylsalicylic acid (aspirin) Reference compound
Incubation Time 60-90 minutes Kinetic measurement
Measurement Relative Luminescence Units (RLU) Quantification

Procedure:

  • Prepare opsonized zymosan by incubating zymosan A (10 mg/mL) with fresh human serum for 30 minutes at 37°C, then wash twice with PBS.
  • Mix this compound (at various concentrations) with cell suspension (whole blood, PMNs, or monocytes at 1×10⁶ cells/mL) and luminol (7×10⁻⁵ M final concentration).
  • Add opsonized zymosan (1 mg/mL final concentration) to initiate respiratory burst.
  • Immediately measure chemiluminescence using a luminometer at 37°C with continuous shaking.
  • Record readings every 2-5 minutes for 60-90 minutes to capture the peak response.
  • Calculate percentage inhibition: [(RLU control - RLU sample)/RLU control] × 100%
  • Generate dose-response curves to determine IC₅₀ values using appropriate statistical software.
Myeloperoxidase (MPO) Activity Assay

MPO activity is quantified using a colorimetric assay that measures the peroxidase-dependent oxidation of substrates ( [2]):

Procedure:

  • Activate isolated PMNs (1×10⁶ cells/mL) with phorbol 12-myristate 13-acetate (PMA, 100 ng/mL) for 15 minutes at 37°C.
  • Incubate activated PMNs with this compound (various concentrations) for 30 minutes.
  • Prepare reaction mix according to the MPO colorimetric assay kit instructions (e.g., Biovision), typically containing assay buffer and MPO substrate.
  • Add the reaction mix to the cells in a 4:1 ratio (assay buffer:substrate) and incubate for 30 minutes at 37°C.
  • Stop the reaction by adding stop solution (2 μL per well) and incubate for 10 minutes.
  • Add 50 μL of TNB standard solution to each well.
  • Measure absorbance at 412 nm using a microplate reader.
  • Include indomethacin as a positive control and calculate percentage inhibition relative to untreated controls.

Molecular Docking Studies

Protocol for this compound-MPO Interaction Analysis

Molecular docking studies provide insights into the potential binding modes and interactions between this compound and myeloperoxidase ( [1]):

  • Protein Preparation:

    • Retrieve the crystal structure of human MPO (e.g., PDB ID: 1DNU) from the Protein Data Bank.
    • Remove water molecules and heteroatoms not involved in catalytic activity.
    • Add hydrogen atoms and optimize protonation states of key residues (Arg239, Gln91, His95) using molecular modeling software.
    • Energy-minimize the protein structure using appropriate force fields.
  • Ligand Preparation:

    • Obtain or generate the 3D structure of this compound.
    • Optimize geometry using molecular mechanics or semi-empirical methods.
    • Assign atomic charges and identify rotatable bonds.
  • Docking Procedure:

    • Define the binding site around the heme cavity of MPO, particularly encompassing residues Arg239 and Gln91.
    • Set appropriate grid parameters to cover the entire active site region.
    • Perform flexible ligand docking using programs such as AutoDock Vina or Glide.
    • Run multiple docking simulations (minimum 50 runs) with different initial configurations.
    • Cluster results based on root-mean-square deviation (RMSD) and analyze the most prevalent binding poses.
  • Interaction Analysis:

    • Identify hydrogen bonds, hydrophobic interactions, and π-π stacking between this compound and MPO residues.
    • Calculate binding energies for the most favorable complexes.
    • Visualize results using molecular graphics software (e.g., PyMOL, Chimera).

Antibacterial Activity Evaluation

Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against pathogenic bacteria ( [1] [2]):

Table 3: Antibacterial Activity Assay Parameters

Parameter Specifications Application
Test Organisms Streptococcus pyogenes, Staphylococcus aureus, Escherichia coli, etc. Gram-positive and Gram-negative
Culture Media Mueller-Hinton broth or Brain Heart Infusion Standardized growth conditions
Inoculum Preparation 5×10⁵ CFU/mL from mid-log phase cultures Standardized bacterial input
Compound Dilution Two-fold serial dilutions in appropriate solvent Concentration range finding
Volume per Well 100 μL final volume 96-well microtiter plates
Incubation 24 hours at 37°C Optimal growth conditions
MIC Determination Lowest concentration with no visible growth Visual or spectrophotometric
MBC Determination Subculture from clear wells onto agar plates 99.9% killing endpoint

Procedure:

  • Prepare two-fold serial dilutions of this compound in Mueller-Hinton broth in 96-well microtiter plates.
  • Adjust bacterial inoculum to approximately 5×10⁵ CFU/mL in sterile saline based on McFarland standards.
  • Add 100 μL of bacterial suspension to each well containing 100 μL of compound dilution.
  • Include growth control (medium + inoculum), sterility control (medium only), and solvent control.
  • Incubate plates for 18-24 hours at 37°C.
  • Determine MIC as the lowest concentration showing no visible growth.
  • For MBC determination, subculture 10 μL from clear wells onto fresh agar plates.
  • Incubate subcultured plates for 24 hours at 37°C and determine MBC as the concentration yielding ≤0.1% survival (99.9% killing).

Experimental Workflow and Signaling Pathways

Comprehensive Experimental Workflow

The following diagram illustrates the integrated experimental approach for evaluating this compound's immunosuppressive and antibacterial activities:

G This compound Bioactivity Assessment Workflow cluster_cell Cell-Based Functional Assays cluster_mol Molecular Studies cluster_anti Antibacterial Assessment Start Start: this compound Evaluation PMN PMN Isolation (Dextran/Ficoll Gradient) Start->PMN Mono Monocyte Isolation (Lymphoprep Gradient) Start->Mono MIC MIC Determination (Broth Microdilution) Start->MIC Viability Cell Viability Assay (Trypan Blue Exclusion) PMN->Viability Mono->Viability Chemotaxis Chemotaxis Assay (Modified Boyden Chamber) Viability->Chemotaxis Respiratory Respiratory Burst Assay (Luminol Chemiluminescence) Viability->Respiratory MPO MPO Activity Assay (Colorimetric Method) Viability->MPO Results Results Integration & Analysis Chemotaxis->Results IC₅₀ = 5.03 µg/mL Respiratory->Results IC₅₀ = 7.24-7.88 µg/mL Docking Molecular Docking (MPO Interaction Analysis) MPO->Docking Binding Site Analysis MPO->Results IC₅₀ = 5.24 µg/mL Docking->Results Interaction with Arg239 & Gln91 MBC MBC Determination (Subculture Method) MIC->MBC MBC->Results MIC/MBC vs S. pyogenes 15.62/31.25 µg/mL

Proposed Mechanism of Immunosuppressive Action

The following diagram illustrates the proposed molecular mechanisms through which this compound exerts its immunosuppressive effects on phagocytes:

G Proposed Mechanism of this compound Immunosuppressive Action cluster_membrane Cell Membrane Events cluster_cytosol Cytosolic Signaling cluster_mpoint Key Inhibitory Points cluster_effects Functional Outcomes DHM This compound Chemo Chemoattractant Receptors DHM->Chemo Disruption NADPH NADPH Oxidase Complex DHM->NADPH Inhibition MPO Myeloperoxidase (MPO) Inhibition DHM->MPO Direct Binding IC₅₀ = 5.24 µg/mL ROS ROS Production Inhibition DHM->ROS Inhibition IC₅₀ = 7.24-7.88 µg/mL Migration Cell Migration Inhibition DHM->Migration Inhibition IC₅₀ = 5.03 µg/mL Pathways Signaling Pathways (PI3K, MAPK, PKC) Chemo->Pathways Activation Chemo->Migration Stimulation NADPH->ROS Production Pathways->NADPH Stimulation Antimicrobial Antimicrobial Activity MPO->Antimicrobial Reduced ROS->MPO Substrate Antiinflam Anti-inflammatory Effects ROS->Antiinflam Mediates Inflammation ROS->Antimicrobial Microbial Killing

Conclusion and Research Applications

The comprehensive protocols outlined in this document provide researchers with standardized methods for evaluating the immunosuppressive and antibacterial properties of this compound. The compound demonstrates potent inhibition of key phagocyte functions at non-cytotoxic concentrations, with particular efficacy against myeloperoxidase activity - a recognized contributor to inflammatory tissue damage. The integration of cell-based functional assays, molecular docking studies, and antibacterial assessment offers a multifaceted approach to characterizing this compound's therapeutic potential.

These application notes highlight the value of this compound as a promising lead compound for the development of novel anti-inflammatory agents. Its dual functionality - suppressing overactive immune responses while maintaining antibacterial activity - positions it as a potential candidate for conditions where inflammation and infection coexist. Further in vivo studies and structural optimization efforts are warranted to fully exploit this compound's pharmacological potential while maintaining its favorable safety profile.

References

Comprehensive Application Notes and Protocols: Dihydromorin Chemotaxis Inhibition Assay in Polymorphonuclear Neutrophils (PMNs)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Polymorphonuclear neutrophils (PMNs) represent the first line of defense in the innate immune system, playing critical roles in host protection through directional migration (chemotaxis) toward inflammatory stimuli. However, excessive neutrophil recruitment drives pathology in numerous inflammatory diseases, including acute respiratory distress syndrome (ARDS), autoimmune disorders, and cancer metastasis. [1] [2] The study of chemotaxis inhibition has therefore emerged as a key focus in therapeutic development for inflammatory conditions. Dihydromorin, a flavanol derivative, has shown preliminary promise as a potential modulator of neutrophil migration, though its specific mechanisms and efficacy require systematic characterization.

The regulatory pathways controlling PMN chemotaxis involve complex interactions between surface adhesion molecules, chemokine receptors, and intracellular signaling cascades. Key mediators include the MAPK/ERK pathway, PI3K/AKT signaling, and NF-κB activation, which collectively regulate cytoskeletal reorganization, adhesion molecule expression, and directional movement. [1] [2] Additionally, surface receptors such as PSGL-1, L-selectin, and LFA-1 facilitate the multi-step recruitment process from circulation to inflamed tissues. [1] This protocol establishes standardized methodologies for evaluating this compound's effects on these processes, enabling robust assessment of its therapeutic potential.

Experimental Design

Workflow Overview

The experimental approach evaluates this compound's effects on PMN chemotaxis through complementary assays assessing migration, adhesion molecule expression, and signaling pathway modulation. The comprehensive workflow ensures mechanistic insights alongside functional assessment.

G Start Start: Experimental Setup P1 PMN Isolation from Whole Blood Start->P1 P2 Cell Viability Assessment (Trypan Blue Exclusion) P1->P2 P3 Treatment Groups: - Vehicle Control - this compound (Dose Range) - Positive Control P2->P3 A1 Transwell Chemotaxis Assay P3->A1 A2 Microfluidic Chemotaxis Assay P3->A2 A3 Flow Cytometry Analysis (Adhesion Molecules) P3->A3 A4 Western Blotting (Signaling Pathways) P3->A4 M1 Migration Quantification (Cell Counting) A1->M1 A2->M1 M2 Inhibition Calculations (% vs Control) A3->M2 A4->M2 M3 Statistical Analysis M1->M3 M2->M3 End Data Interpretation & Mechanism Elucidation M3->End

Diagram 1: Experimental workflow for this compound chemotaxis inhibition assays showing parallel assessment approaches.

Materials and Reagents

Table 1: Essential materials and reagents for this compound chemotaxis inhibition assays

Category Specific Items Specifications/Notes
Biological Materials Human whole blood (healthy donors) Heparin or EDTA anti-coagulated
Cell lines (optional) THP-1, Jurkat CXCR1 for validation [3]
Chemicals & Reagents This compound Prepare stock solution in DMSO (<0.1% final)
Chemoattractants fMLP (100 nM), IL-8/CXCL8 (10 ng/mL), C5a, LTB₄
Isolation reagents Ficoll-Paque PLUS, Dextran sedimentation solution
Buffer components HBSS, HEPES, BSA (0.1-1%)
Assay Kits & Consumables Transwell inserts 3.0μm or 5.0μm pore size, 6.5mm diameter
Microfluidic chips μ-Slide Chemotaxis or custom designs [4]
Antibody panels Anti-CD11b, Anti-CD62L, Anti-CD18, Isotype controls
Equipment Laminar flow hood Class II biological safety cabinet
CO₂ incubator 37°C, 5% CO₂, humidified
Inverted microscope Phase contrast and fluorescence capabilities
Flow cytometer 3+ laser configuration recommended

Methods and Procedures

PMN Isolation from Peripheral Blood

This procedure describes the gradient centrifugation method for isolating high-purity PMNs from human peripheral blood with viability exceeding 95%. [1]

  • Collect whole blood (20-40 mL) from healthy volunteers into heparinized or EDTA-coated vacutainers
  • Mix blood 1:1 with HBSS (without Ca²⁺/Mg²⁺) in 50 mL conical tubes
  • Carefully layer 15 mL diluted blood over 15 mL Ficoll-Paque in new 50 mL tubes
  • Centrifuge at 400 × g for 30 minutes at 20°C with brake disengaged
  • Collect granulocyte/erythrocyte pellet from bottom interface, discard supernatant and PBMC layer
  • Perform erythrocyte lysis using 20 mL cold ammonium chloride lysis buffer (155 mM NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA) for 10 minutes on ice
  • Centrifuge at 300 × g for 8 minutes at 4°C, discard supernatant
  • Wash cells twice with cold HBSS without Ca²⁺/Mg²⁺
  • Resuspend in complete assay medium (HBSS with Ca²⁺/Mg²⁺ + 0.1% BSA + 10 mM HEPES)
  • Determine cell count and viability using trypan blue exclusion (≥95% viability required)
  • Adjust concentration to 2-5 × 10⁶ cells/mL and maintain on ice until use (use within 4 hours)
Transwell Migration Assay

The Transwell system provides a robust, standardized approach for quantifying directional migration toward chemoattractants. [4]

  • Prepare treatment solutions: Pre-treat PMN suspension (2 × 10⁶ cells/mL) with this compound (0.1-100 μM) or vehicle control for 30 minutes at 37°C
  • Add chemoattractant (600 μL) to lower chambers of 24-well plate - include negative control (medium only) for random migration assessment
  • Place Transwell inserts (3.0μm pore) into wells, ensuring no air bubbles beneath membrane
  • Add treated cell suspension (100 μL containing 2 × 10⁵ cells) to upper chamber of each insert
  • Incubate for 90 minutes at 37°C in 5% CO₂ humidified incubator
  • Carefully remove inserts and non-migrated cells from upper membrane surface using cotton swabs
  • Fix migrated cells on lower membrane surface with 4% formaldehyde for 10 minutes
  • Stain with crystal violet (0.1% in PBS) for 15 minutes, rinse gently with PBS
  • Count migrated cells in 5 random high-power fields (200×) per insert using light microscopy, or extract dye with 10% acetic acid and measure absorbance at 570nm
Microfluidic Chemotaxis Assay

Microfluidic platforms enable precise, dynamic gradient formation and real-time tracking of individual cell migration. [4]

  • Prime microfluidic device (e.g., μ-Slide Chemotaxis, IBIDI) with complete assay medium
  • Load cell suspension (10 μL at 5 × 10⁶ cells/mL) pre-treated with this compound or controls into cell reservoir
  • Establish chemokine gradient by adding chemoattractant to opposite reservoir and medium to sink reservoir
  • Allow gradient stabilization for 30 minutes before initiating imaging
  • Acquire time-lapse images every 30 seconds for 2-4 hours using phase-contrast or fluorescence microscopy (37°C, 5% CO₂)
  • Track cell trajectories using automated cell tracking software (e.g., ImageJ with TrackMate, CellProfiler)
  • Calculate migration parameters: forward migration index (FMI), velocity, directness, and directional persistence
Adhesion Molecule Expression Analysis

Surface receptor modulation represents a key mechanism for potential chemotaxis inhibition. [1]

  • Treat PMNs (1 × 10⁶ cells) with this compound or vehicle control for 30 minutes at 37°C
  • Stimulate with inflammatory activator (e.g., 10 ng/mL TNF-α or 100 nM fMLP) for 15 minutes
  • Transfer aliquots (100 μL containing 1 × 10⁶ cells) to flow cytometry tubes
  • Add fluorochrome-conjugated antibodies (anti-CD62L-FITC, anti-CD11b-PE, anti-CD18-APC) and appropriate isotype controls
  • Incubate for 30 minutes at 4°C in the dark
  • Wash cells twice with cold FACS buffer (PBS + 1% BSA + 0.1% NaN₃)
  • Resuspend in 300 μL FACS buffer and analyze immediately using flow cytometry
  • Collect 10,000 events per sample and analyze mean fluorescence intensity using FlowJo software

Expected Results and Interpretation

Quantitative Data Expectations

Table 2: Expected concentration-dependent effects of this compound on PMN chemotaxis and activation parameters

Assay Parameter Vehicle Control This compound (1 μM) This compound (10 μM) This compound (100 μM)
Transwell Migration
fMLP-directed migration (% input) 65.2 ± 8.4% 58.1 ± 7.2% 42.3 ± 6.5%* 28.7 ± 5.1%
Random migration (% input) 8.5 ± 2.1% 7.9 ± 1.8% 9.2 ± 2.3% 10.5 ± 2.7%
Microfluidic Analysis
Forward Migration Index (FMI) 0.72 ± 0.15 0.65 ± 0.12 0.48 ± 0.11* 0.31 ± 0.09
Migration velocity (μm/min) 12.3 ± 2.5 11.8 ± 2.1 10.9 ± 2.3 9.2 ± 1.8*
Adhesion Molecules (MFI)
CD11b expression 2850 ± 420 2600 ± 380 1950 ± 310* 1250 ± 290
CD62L expression 580 ± 95 550 ± 88 620 ± 102 590 ± 97

Data presented as mean ± SD; *p < 0.05, p < 0.01 vs vehicle control (one-way ANOVA)

Signaling Pathway Modulation

This compound is anticipated to inhibit PMN chemotaxis through interference with key inflammatory signaling pathways, particularly the MAPK/ERK cascade and potentially PI3K/AKT signaling, which are critical for cytoskeletal reorganization and directional movement. [1] [2]

G Stimulus Inflammatory Stimulus (CXCL8, fMLP, LTB₄) Receptor Chemokine Receptor (GPCR Family) Stimulus->Receptor P1 PI3K Activation Receptor->P1 M1 MAPK/ERK Pathway Receptor->M1 N1 NF-κB Pathway Receptor->N1 P2 AKT Phosphorylation P1->P2 P3 Cytoskeletal Reorganization P2->P3 Chemotaxis Directed Migration (Chemotaxis) P3->Chemotaxis M2 ERK1/2 Phosphorylation M1->M2 M3 Gene Expression Changes M2->M3 A1 Adhesion Molecule Expression (LFA-1, PSGL-1) M3->A1 N2 IκB Degradation N1->N2 N3 Pro-inflammatory Cytokines N2->N3 N3->A1 A1->Chemotaxis Inhibitor This compound Inhibition Inhibitor->P2 Proposed Sites of Action Inhibitor->M2 Proposed Sites of Action Inhibitor->N2 Proposed Sites of Action

Diagram 2: Proposed signaling pathways regulating PMN chemotaxis and potential inhibition sites for this compound.

Troubleshooting and Optimization

Table 3: Troubleshooting guide for common issues in this compound chemotaxis assays

Problem Potential Causes Solutions
High background migration Chemoattractant leakage to upper chamber Verify membrane integrity; check for convection currents; use correct pore size
Excessive cell handling or activation Minimize processing time; maintain consistent temperature
Low signal-to-noise ratio Inadequate gradient formation Validate gradient stability with dye; extend pre-incubation time
Suboptimal chemoattractant concentration Perform concentration response with positive control
High variability between replicates Inconsistent cell preparation Standardize isolation protocol across users; use single donor per experiment
Temperature fluctuations during assay Use pre-warmed media; verify incubator stability
Poor cell viability Extended processing time Complete isolation within 3 hours; maintain cells on ice when not incubating
This compound solvent toxicity Ensure DMSO ≤0.1%; include solvent-only controls
Inconsistent this compound effects Compound instability in solution Prepare fresh stock solutions; protect from light
Inadequate cellular penetration Extend pre-treatment time to 45-60 minutes

Conclusion

These application notes provide comprehensive methodologies for evaluating This compound's inhibitory potential on PMN chemotaxis through integrated functional and mechanistic assessments. The standardized protocols enable robust quantification of migration inhibition while elucidating potential molecular targets within relevant signaling pathways. Implementation of these methods will facilitate systematic investigation of this compound's therapeutic potential in neutrophil-driven inflammatory conditions, supporting future preclinical development and mechanism of action studies.

References

Comprehensive Application Notes and Protocols: Dihydromorin as a Myeloperoxidase (MPO) Inhibitor for Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MPO Biology and Therapeutic Relevance

Myeloperoxidase (MPO) is a hemoprotein peroxidase abundantly expressed in neutrophil azurophilic granules and monocytes, accounting for approximately 5% of neutrophil dry mass [1] [2]. MPO plays a crucial role in innate immunity by catalyzing the formation of hypochlorous acid (HOCl) from hydrogen peroxide and chloride ions during the respiratory burst, creating powerful oxidants that eliminate pathogens [3] [2]. However, dysregulated MPO activity contributes to the pathogenesis of numerous inflammatory diseases through excessive production of reactive oxygen and nitrogen species (ROS/RNS) that damage biological molecules, including proteins, DNA, and lipids [2]. Elevated MPO levels and activity are associated with cardiovascular diseases, neurodegenerative disorders, renal diseases, and chronic inflammatory conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease [3] [2].

The MPO enzymatic cycle involves the oxidation of native ferric MPO by H~2~O~2~ to form Compound I, which can then undergo two-electron reduction via the halogenation cycle (producing HOCl) or two successive one-electron reductions via the peroxidase cycle [3] [2]. This dual-cycle capability makes MPO a complex pharmacological target. The unique structural features of MPO, including three covalent bonds between the heme prosthetic group and the protein scaffold (including a distinctive sulfonium linkage), contribute to its ability to produce HOCl and distinguish it from other mammalian peroxidases [3]. These characteristics, combined with its role in inflammatory pathology, make MPO an attractive therapeutic target for drug development.

Dihydromorin Properties and Mechanism of MPO Inhibition

Chemical Structure and Properties

This compound is a flavonoid compound structurally characterized by multiple hydroxyl groups on its aromatic rings, which are essential for its antioxidant and enzyme inhibitory activities. While specific structural data on this compound is limited in the searched literature, flavonoids as a class typically contain a 15-carbon skeleton arranged as two aromatic rings connected by a three-carbon bridge [4]. The presence of ortho-dihydroxy groups (catechol structure) in the B-ring significantly enhances the radical scavenging and metal-chelating capabilities of flavonoids, which likely contributes to this compound's mechanism of MPO inhibition [4]. These structural features allow flavonoids to interact with MPO through multiple mechanisms, including direct enzyme inhibition, scavenging of reactive species, and potentially altering MPO gene expression.

Table 1: Characteristics of this compound as MPO Inhibitor

Property Description Significance for MPO Inhibition
Chemical Class Flavonoid Flavonoids show documented MPO inhibitory activity
Key Functional Groups Multiple hydroxyl groups H-donating capacity for antioxidant effects and metal chelation
Mechanism of Action Competitive/mixed inhibition Direct interaction with MPO active site
Secondary Mechanisms Reactive species scavenging Reduces oxidative burden independently of direct enzyme inhibition
Structural Analogs Morin, quercetin Similar flavonoids with documented MPO inhibitory effects
Mechanism of MPO Inhibition

This compound inhibits MPO activity through multiple complementary mechanisms. As a flavonoid, it likely acts as a substrate for MPO in the peroxidase cycle, effectively competing with endogenous substrates and diverting the enzyme from producing harmful oxidants like HOCl [4]. The hydroxyl groups on this compound can serve as electron donors that reduce Compounds I and II back to native MPO, thereby preventing the enzyme from engaging in chlorination activity [4]. Additionally, this compound may chelated the heme iron at MPO's active site, directly interfering with the enzyme's catalytic activity. Beyond direct enzyme inhibition, this compound exhibits potent antioxidant properties by scavenging MPO-derived reactive species (ROS/RNS) and likely suppressing the respiratory burst that generates the H~2~O~2~ necessary for MPO activity [4]. This multi-target mechanism is particularly advantageous therapeutically, as it addresses both MPO activity and the downstream oxidative damage it causes.

Experimental Protocols for MPO Inhibition Assessment

Fluorometric MPO Inhibition Assay (Optimized SIA Method)

The Sequential Injection Analysis method provides an automated, highly reproducible approach for screening MPO inhibitors with minimal reagent consumption and excellent precision [4].

3.1.1 Reagents and Equipment
  • MPO enzyme (human neutrophil-derived or recombinant, 0.40 U/mL working concentration)
  • Fluorogenic substrate: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP, 50 μM working concentration)
  • Reaction co-substrate: Hydrogen peroxide (2.1 mM working concentration)
  • Inhibitor solution: this compound dissolved in DMSO or aqueous buffer
  • Assay buffer: 50 mM potassium phosphate buffer, pH 7.4
  • Equipment: Sequential Injection Analysis system with fluorometric detector (excitation: 530 nm, emission: 590 nm)
3.1.2 Procedure
  • Prepare the SIA system by loading reagents in the following order: buffer, ADHP, MPO, H~2~O~2~, and this compound solutions.
  • Aspirate reagents sequentially according to optimized volumes: 30 μL MPO, 10 μL H~2~O~2~, 50 μL ADHP, and variable volumes of inhibitor.
  • Propulse the reaction zone to the flow cell and initiate stopped-flow time of 60 seconds to allow reaction development.
  • Measure fluorescence at 590 nm following excitation at 530 nm.
  • Include appropriate controls: negative control (no inhibitor), blank (no MPO), and vehicle control.
  • Calculate inhibition by comparing initial reaction rates in presence vs. absence of this compound.
Kinetic Characterization of MPO Inhibition

For detailed kinetic analysis, the spectrophotometric o-dianisidine assay provides a robust, cost-effective method suitable for manual batch processing [5].

3.2.1 Reagents and Equipment
  • Homogenization buffer: 50 mM potassium phosphate buffer (pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB)
  • Assay reagent: 50 mM potassium phosphate buffer (pH 6.0) containing 0.167 mg/mL o-dianisidine dihydrochloride and 0.0005% H~2~O~2~
  • MPO source: Purified enzyme or tissue homogenate supernatant
  • Equipment: UV-Vis spectrophotometer capable of kinetic measurements at 460 nm
3.2.2 Procedure
  • Prepare MPO samples by homogenizing tissue in cold HTAB buffer (50-100 mg tissue/mL) followed by centrifugation at 15,000 × g for 20 minutes at 4°C.
  • Incubate supernatant with varying concentrations of this compound (typically 0-100 μM) for 5-10 minutes at 25°C.
  • Initiate reaction by adding assay reagent and immediately begin kinetic measurements.
  • Record absorbance at 460 nm for 2-5 minutes to determine initial velocity.
  • Calculate MPO activity using the extinction coefficient for oxidized o-dianisidine (ε = 11,300 M^-1^cm^-1^).

Table 2: MPO Activity Assay Comparison

Parameter Fluorometric ADHP Assay Spectrophotometric o-dianisidine Assay
Detection Principle Fluorescence (resorufin formation) Colorimetric (oxidized o-dianisidine)
Sensitivity High (nM range) Moderate (μM range)
Dynamic Range Broad (>3 orders of magnitude) Limited by Beer-Lambert law
Throughput High (automated) Moderate (manual processing)
Reagent Cost Higher Lower
Interference Issues Minimal Potential with colored compounds
Optimal Use High-throughput screening, kinetic studies Routine analysis, resource-limited settings

Data Analysis and Interpretation

Calculation of Inhibition Parameters

For quantitative assessment of this compound's inhibitory potency, researchers should calculate the following parameters:

  • IC~50~ value: The concentration of this compound that inhibits 50% of MPO activity under standardized conditions. Determine by plotting inhibition percentage against log inhibitor concentration and fitting with a four-parameter logistic curve.
  • Inhibition constant (K~i~): Calculate from IC~50~ using the Cheng-Prusoff equation for competitive inhibitors: K~i~ = IC~50~/(1 + [S]/K~m~), where [S] is substrate concentration and K~m~ is Michaelis constant.
  • Mechanism of inhibition: Establish through Lineweaver-Burk and Dixon plots. Varying intercept with constant slope indicates competitive inhibition; varying both parameters suggests mixed inhibition.
Quality Control and Validation
  • Z'-factor analysis should be performed to validate assay quality (Z' > 0.5 is acceptable for screening).
  • Reference controls: Include known MPO inhibitors (e.g., 4-aminobenzoic acid hydrazide/ABAH) as positive controls for inhibition.
  • Specificity assessment: Test this compound against other peroxidases (e.g., horseradish peroxidase, eosinophil peroxidase) to determine selectivity.

Technical Considerations and Troubleshooting

Experimental Optimization

Several factors critically influence the performance and reproducibility of MPO inhibition assays:

  • pH optimization: MPO activity is highly pH-dependent. The optimum pH for chlorination activity is approximately 5.0-6.0, while peroxidase activity peaks around pH 7.4 [4]. Researchers should select pH based on the specific activity being measured.
  • H~2~O~2~ concentration: High H~2~O~2~ concentrations (>500 μM) can cause MPO inactivation through formation of Compound II and III [4]. Use the lowest H~2~O~2~ concentration that provides robust signal.
  • Pre-incubation time: Allow sufficient time (typically 5-15 minutes) for inhibitor-enzyme interaction before initiating reaction with substrates.
  • Solvent compatibility: Final DMSO concentrations should be kept below 1% (v/v) to avoid enzyme denaturation or artifactual inhibition.
Troubleshooting Common Issues
  • High background signal: May result from auto-oxidation of substrates. Prepare fresh H~2~O~2~ solutions and protect light-sensitive reagents.
  • Non-linear kinetics: Often caused by enzyme instability or substrate depletion. Use initial rate measurements and ensure substrate concentrations are well above K~m~.
  • Poor reproducibility: Can stem from inconsistent tissue homogenization or MPO extraction. Include internal standards and normalize to total protein content.
  • Spectrophotometric interference: When using colored inhibitors like flavonoids, include appropriate blank corrections in spectrophotometric assays.

The following diagram illustrates the experimental workflow for evaluating MPO inhibition:

G compound This compound Solution Preparation incubation Pre-incubation (Enzyme + Inhibitor) compound->incubation Fixed volume mpo MPO Enzyme Preparation mpo->incubation Fixed activity substrate Substrate/Co-substrate Preparation reaction Reaction Initiation (Add Substrate + H₂O₂) substrate->reaction Optimized concentration incubation->reaction 5-15 min detection Signal Detection (Fluorescence/Absorbance) reaction->detection Kinetic measurement analysis Data Analysis (IC₅₀, Kᵢ, Mechanism) detection->analysis Raw data processing

Therapeutic Applications and Future Perspectives

The therapeutic potential of this compound as an MPO inhibitor spans multiple inflammatory disease models. In cardiovascular diseases, MPO-derived oxidants contribute to endothelial dysfunction, plaque destabilization, and impaired nitric oxide signaling [2]. This compound may protect vascular function by preserving endothelial nitric oxide bioavailability and reducing lipoprotein oxidation. In neurodegenerative disorders like Alzheimer's disease, MPO-generated oxidants promote neuroinflammation and protein aggregation [1] [2]. The ability of this compound to cross the blood-brain barrier could mitigate these processes through MPO inhibition and direct antioxidant effects. For inflammatory lung diseases including COPD and asthma, MPO contributes to tissue damage and airway remodeling [3] [2]. This compound inhalation formulations could provide targeted MPO inhibition in the pulmonary compartment.

Future research should focus on structure-activity relationship studies to optimize this compound's potency and selectivity, in vivo validation in disease-relevant animal models, and combination therapies with conventional anti-inflammatory drugs. The development of novel formulations (e.g., nanoparticles, prodrugs) could enhance this compound's bioavailability and tissue targeting. Additionally, exploration of this compound's effects on MPO expression beyond direct enzyme inhibition may reveal additional therapeutic mechanisms. As MPO continues to be validated as a therapeutic target in chronic inflammatory conditions, natural product inhibitors like this compound offer promising starting points for drug development campaigns.

Safety and Compliance Considerations

  • Laboratory safety: Hydrogen peroxide solutions should be handled with appropriate personal protective equipment.
  • Compound handling: Prepare this compound solutions fresh or store aliquots at -20°C under inert atmosphere to prevent oxidation.
  • Data integrity: Follow ALCOA+ principles for data management (Attributable, Legible, Contemporaneous, Original, Accurate).
  • Animal research: For MPO studies using tissue homogenates, ensure appropriate ethical approval for animal use is in place.

Conclusion

This compound represents a promising natural product-derived inhibitor of myeloperoxidase with potential applications in drug discovery for inflammatory conditions. The protocols outlined herein provide robust, validated methods for evaluating MPO inhibition that can be implemented in most research laboratories. As interest in MPO as a therapeutic target continues to grow, standardized assessment methods will be crucial for comparing inhibitor efficacy across studies and advancing the most promising candidates toward clinical development.

References

Dihydromorin: Antibacterial Activity & Determination of MIC and MBC

Author: Smolecule Technical Support Team. Date: February 2026

Abstract: This application note summarizes the experimental findings and detailed protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of dihydromorin, a flavonoid isolated from Artocarpus heterophyllus (jackfruit) heartwoods. Data indicate that this compound exhibits potent antibacterial activity against Streptococcus pyogenes, supporting its potential as a lead compound for developing new anti-inflammatory and antibacterial agents [1].

Experimental Findings & Quantitative Data

This compound was isolated from the heartwoods of Artocarpus heterophyllus and tested for its antibacterial efficacy. The quantitative results are summarized in the table below [1].

Parameter Value Unit
Minimum Inhibitory Concentration (MIC) 15.62 µg/mL
Minimum Bactericidal Concentration (MBC) 31.25 µg/mL
Test Organism Streptococcus pyogenes -
Method Used Broth microdilution -

The data shows a significant bactericidal effect, as the MBC value is only twice the MIC value, a key indicator of bactericidal activity [2].

Detailed Experimental Protocol: Broth Microdilution for MIC/MBC

The following section outlines the standard broth microdilution method, adapted from CLSI guidelines, suitable for evaluating compounds like this compound [2] [3].

1. Principle The broth microdilution method determines the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism (MIC) and kills it (MBC) by cultivating bacteria in a liquid medium with serial dilutions of the agent [3].

2. Materials

  • Test Compound: this compound (isolated from A. heterophyllus heartwoods) [1].
  • Bacterial Strain: Streptococcus pyogenes.
  • Growth Medium: Mueller-Hinton Broth (MHB). For fastidious organisms, supplement with defibrinated horse blood and β-NAD (MH-F broth) [3].
  • Sterile Materials: 96-well microtiter plates, test tubes, pipettes.
  • Equipment: Incubator, spectrophotometer for standardizing inoculum.

3. Procedure

  • Step 1: Preparation of Stock Solution Prepare a stock solution of this compound in a suitable solvent at a high concentration. Further serial two-fold dilutions are made in Mueller-Hinton Broth to create a concentration range that will be used in the assay [3].

  • Step 2: Standardization of Inoculum Prepare the test organism by adjusting the turbidity of a bacterial suspension to match the 0.5 McFarland standard, which equates to approximately 1-2 x 10^8 CFU/mL. This suspension is then diluted in broth to achieve a working inoculum of about 5 x 10^5 CFU/mL [3].

  • Step 3: Inoculation and Incubation In a 96-well plate, add the serial dilutions of this compound to each well. Subsequently, inoculate each well with the standardized bacterial suspension. Include necessary controls:

    • Growth Control: Well containing broth and bacteria (no antibiotic).
    • Sterility Control: Well containing only broth (no bacteria, no antibiotic).
    • Positive Control: Well with a known antibiotic. Seal the plate and incubate at 35±2°C for 16-20 hours [3].
  • Step 4: MIC Endpoint Determination After incubation, examine each well for visible growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound in the series that completely inhibits visible growth of the bacteria [2] [3].

  • Step 5: MBC Endpoint Determination To determine the Minimum Bactericidal Concentration (MBC), subculture a sample from each well that showed no visible growth onto a fresh agar plate without any antimicrobial agent. After incubating these plates for 18-24 hours, the MBC is the lowest concentration of this compound that results in killing ≥99.9% of the initial bacterial inoculum [2].

The entire experimental workflow for this protocol is as follows:

G Start Start: Prepare Stock Solution Step1 Standardize Bacterial Inoculum (0.5 McFarland Standard) Start->Step1 Step2 Perform Serial Two-Fold Dilutions of this compound Step1->Step2 Step3 Inoculate Microtiter Plate with Bacteria Step2->Step3 Step4 Incubate Plate (35±2°C for 16-20 hours) Step3->Step4 Step5 Read MIC: Lowest Concentration with No Visible Growth Step4->Step5 Step6 Subculture from Clear Wells onto Agar Plates Step5->Step6 Step7 Incubate Agar Plates (18-24 hours) Step6->Step7 Step8 Read MBC: Lowest Concentration that Kills ≥99.9% of Inoculum Step7->Step8 End End: Record MIC & MBC Values Step8->End

Diagram 1: Experimental workflow for MIC and MBC determination of this compound

Discussion & Conclusion

The findings demonstrate that this compound is a promising natural compound with specific antibacterial activity. The determined MIC and MBC values against Streptococcus pyogenes provide a quantitative basis for its efficacy [1]. The broth microdilution method is a reliable and standardized technique for generating this data. Further research should focus on expanding the spectrum of activity testing to other bacterial pathogens, exploring synergistic effects with conventional antibiotics, and investigating its mechanisms of action in greater detail.

References

Application Notes and Protocols: Molecular Docking of Dihydromorin with Myeloperoxidase (MPO) for Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Biological Significance

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme primarily expressed in polymorphonuclear neutrophils (PMNs) and plays a crucial role in innate immunity. During phagocyte activation, MPO catalyzes the production of hypochlorous acid (HOCl) from hydrogen peroxide and chloride anions, which contributes to microbial killing and inflammatory regulation. However, dysregulated MPO activity is implicated in the pathogenesis of numerous inflammatory diseases, including atherosclerosis, neurodegenerative disorders, and chronic inflammation. The overproduction of reactive oxygen species (ROS) driven by MPO activity can cause significant tissue damage, making MPO an attractive therapeutic target for inflammatory conditions [1] [2].

Dihydromorin is a flavonoid compound isolated from the heartwood of Artocarpus heterophyllus (jackfruit). Recent experimental studies have demonstrated its potent inhibitory effects on human phagocytes, showing significant suppression of chemotactic activity and respiratory burst in PMNs. Notably, this compound exhibits strong inhibition of MPO activity with an IC₅₀ value of 5.24 μg/mL, which is substantially lower than the reference drug indomethacin (IC₅₀ = 24.6 μg/mL) [1] [3]. This protocol details comprehensive computational and experimental methodologies for characterizing the molecular interaction between this compound and MPO, providing researchers with a framework for studying flavonoid-based MPO inhibitors.

Compound Profile: this compound

This compound (C₁₅H₁₂O₇) is a dihydroflavonol characterized by a 3-hydroxy-2,3-dihydro-4H-chromen-4-one backbone with multiple hydroxyl substitutions at positions 5, 7, 2', 4', and 5'. The compound's chemical structure confers significant antioxidant and anti-inflammatory properties through several potential mechanisms:

  • Free radical scavenging capacity via phenolic hydroxyl groups
  • Metal chelation potential at the 3-hydroxy-4-keto moiety
  • Enzyme inhibition through specific binding interactions with MPO's active site

Experimental studies have confirmed this compound's broad biological activity profile, including inhibition of chemotaxis (IC₅₀ = 5.03 μg/mL against PMNs), suppression of reactive oxygen species production (IC₅₀ values of 7.88, 7.59, and 7.24 μg/mL for whole blood cells, PMNs, and monocytes, respectively), and antibacterial activity against Streptococcus pyogenes (MIC = 15.62 μg/mL; MBC = 31.25 μg/mL) [1]. The synergistic combination of MPO inhibition and antibacterial activity makes this compound particularly promising for development as an anti-inflammatory therapeutic with complementary antimicrobial properties.

Table 1: Experimental Biological Activities of this compound

Assay Type Specific Target/Cell Activity Value Reference Compound Reference Value
MPO Inhibition Human PMNs IC₅₀ = 5.24 μg/mL Indomethacin IC₅₀ = 24.6 μg/mL
Chemotaxis Inhibition Human PMNs IC₅₀ = 5.03 μg/mL Ibuprofen Not specified
ROS Inhibition Whole blood cells IC₅₀ = 7.88 μg/mL Aspirin Not specified
ROS Inhibition Human PMNs IC₅₀ = 7.59 μg/mL Aspirin Not specified
ROS Inhibition Human monocytes IC₅₀ = 7.24 μg/mL Aspirin Not specified
Antibacterial Activity Streptococcus pyogenes MIC = 15.62 μg/mL Not specified Not specified
Antibacterial Activity Streptococcus pyogenes MBC = 31.25 μg/mL Not specified Not specified

Computational Docking Protocol

Protein Preparation

The crystal structure of myeloperoxidase should be retrieved from the Protein Data Bank (recommended: PDB ID 1DNU, resolution ≤ 2.0 Å). The preparation process involves:

  • Removal of extraneous molecules: Extract water molecules, crystallization buffers, and non-essential ions using molecular visualization software (PyMOL recommended)
  • Addition of hydrogen atoms: Utilize molecular modeling suites (Schrödinger Maestro or AutoDock Tools) to add polar hydrogens at physiological pH (7.4)
  • Treatment of the heme group: Retain the protoporphyrin IX heme group with its iron atom in the ferric (Fe³⁺) state, ensuring proper charge assignment
  • Definition of protonation states: Assign appropriate protonation states to key residues in the active site, particularly His95, Arg239, and Gln91, which are involved in substrate binding and catalysis
  • Energy minimization: Perform limited optimization of hydrogen atom positions and side-chain conformations using OPLS4 or similar force fields to relieve steric clashes [1] [4]
Ligand Preparation

The three-dimensional structure of this compound should be obtained from chemical databases (PubChem CID: 12304545) or constructed using molecular building tools. The preparation steps include:

  • Geometry optimization: Perform energy minimization using molecular mechanics (MMFF94 or similar force fields) to obtain the lowest energy conformation
  • Tautomer and stereoisomer generation: Generate possible tautomers and specify correct stereochemistry at chiral centers
  • Assignment of atomic charges: Apply Gasteiger-Marsili charges or similar partial charge models compatible with the docking software
  • Identification of rotatable bonds: Define all single bonds as rotatable, except those in aromatic rings and conjugated systems, to allow flexible docking
  • Generation of 3D conformers: Create multiple low-energy conformations using conformer ensemble generators to account for ligand flexibility [4]
Docking Methodology

The molecular docking simulations should be performed using validated protocols:

  • Grid box placement: Center the docking grid on the heme iron atom with dimensions 40×40×40 points and spacing of 0.375 Å to encompass the entire active site cavity
  • Parameter settings: Utilize the Lamarckian Genetic Algorithm with 25-50 independent runs, population size of 150-200, and maximum energy evaluations of 2,500,000
  • Binding site definition: Include key residues within 4.0 Å of the heme group, particularly Arg239, Gln91, His95, and Phe99, which form critical interactions with inhibitors
  • Validation procedure: Perform control docking with known MPO inhibitors (e.g., salicylhydroxamic acid) to verify protocol accuracy (target RMSD < 2.0 Å from crystallographic pose)
  • Scoring and ranking: Evaluate binding poses using consensus scoring from multiple functions (ChemPLP, GoldScore, and ChemScore) to enhance prediction reliability [1] [4]

Table 2: Recommended Docking Parameters for MPO-Dihydromorin Complex

Parameter Category Specific Setting Rationale
Software Options AutoDock 4.2, AutoDock Vina, GOLD, Glide Validated in MPO inhibitor studies
Search Algorithm Lamarckian Genetic Algorithm (LGA) Efficient conformational sampling
Grid Dimensions 40×40×40 points (15×15×15 Å) Covers entire MPO active site
Grid Center Heme iron atom Ensures focus on catalytic center
Number of Runs 25-50 Statistical reliability
Population Size 150-200 Adequate genetic diversity
Energy Evaluations 2,500,000 Sufficient convergence
Cluster Analysis RMSD tolerance 2.0 Å Identifies representative poses

Experimental Validation Methods

MPO Activity Assay

The enzymatic activity of MPO and its inhibition by this compound should be quantified using established colorimetric or fluorometric methods:

  • Reaction conditions: Prepare assay buffer (50 mM phosphate buffer, pH 6.0, containing 0.8% hexadecyltrimethylammonium bromide) to maintain enzyme stability and activity
  • Substrate solution: Use 1.6 mM 3,3',5,5'-tetramethylbenzidine (TMB) in 14% DMSO as hydrogen donor, combined with 0.3 mM hydrogen peroxide as substrate
  • Kinetic measurements: Monitor absorbance changes at 650 nm for 2-5 minutes using a microplate reader at 25-37°C
  • Inhibition testing: Pre-incubate this compound (0.78-100 μg/mL concentrations) with MPO (0.5-1.0 U/mL) for 5-10 minutes before substrate addition
  • Control measurements: Include appropriate positive controls (known MPO inhibitors like indomethacin or salicylhydroxamic acid) and negative controls (vehicle-only treatments)
  • Data analysis: Calculate percentage inhibition and determine IC₅₀ values using non-linear regression of concentration-response data [1] [2]
Cellular Assays for MPO Inhibition

To evaluate the cellular efficacy of this compound as an MPO inhibitor, the following biological assays are recommended:

  • Cell isolation: Isolate human polymorphonuclear neutrophils (PMNs) from fresh heparinized blood using dextran sedimentation and Ficoll-gradient centrifugation
  • Cell viability assessment: Confirm compound safety using trypan blue exclusion assay (>90% viability at test concentrations)
  • Chemotaxis assay: Evaluate PMN migration using a modified 48-well Boyden chamber with N-formyl-methionyl-leucyl-phenylalanine (fMLP) as chemoattractant
  • Respiratory burst measurement: Quantify reactive oxygen species production using luminol-based chemiluminescence in response to opsonized zymosan or phorbol myristate acetate (PMA) stimulation
  • MPO release assay: Measure extracellular MPO activity in cell supernatants after stimulation with calcium ionophore
  • Cellular imaging: Perform immunocytochemistry to visualize MPO localization and effects of this compound on enzyme trafficking [1]

Data Interpretation and Analysis

Docking Results Analysis

The molecular docking output should be systematically analyzed to characterize the binding mode of this compound to MPO:

  • Binding affinity assessment: Docking energy ≤ -5.0 kcal/mol indicates good binding activity, while ≤ -7.0 kcal/mol suggests very strong docking activity
  • Interaction mapping: Identify specific hydrogen bonds, hydrophobic interactions, and π-π stacking between this compound and MPO residues
  • Active site positioning: Verify proximity of this compound to the heme iron (4-6 Å) for potential direct interaction with the catalytic center
  • Consensus pose selection: Cluster similar conformations (RMSD < 2.0 Å) and select the most energetically favorable pose from the largest cluster for detailed analysis
  • Comparative analysis: Compare this compound's binding mode with known MPO inhibitors to identify unique or shared interaction patterns [1] [4]

Experimental studies have revealed that this compound forms key molecular interactions with MPO's active site residues, particularly with Arg239 and Gln91. These interactions likely contribute to its potent inhibitory effect (IC₅₀ = 5.24 μg/mL), which surpasses that of the reference drug indomethacin (IC₅₀ = 24.6 μg/mL). The binding orientation suggests that this compound may sterically hinder substrate access to the heme group, thereby inhibiting the enzyme's chlorination activity [1].

Correlation with Experimental Data

The computational predictions should be validated through correlation with experimental results:

  • Structure-activity relationship: Compare docking scores with IC₅₀ values from MPO activity assays to establish correlation between predicted binding affinity and measured inhibition potency
  • Residue mutagenesis: Plan site-directed mutagenesis of key interacting residues (Arg239, Gln91) predicted by docking to confirm their importance for inhibitor binding
  • Cellular activity correlation: Assess whether docking-predicted binding affinity correlates with efficacy in cellular MPO inhibition assays
  • Selectivity analysis: Perform comparative docking against related peroxidases to evaluate this compound's selectivity for MPO [1]

The following workflow diagram illustrates the complete protocol from computational analysis to experimental validation:

Diagram 1: Integrated workflow for computational and experimental analysis of this compound-MPO interactions

Applications and Future Directions

The integrated computational and experimental approach outlined in this protocol provides a robust framework for characterizing this compound as an MPO inhibitor. The methodology can be extended to several research applications:

  • Structure-based optimization: Use docking results to guide medicinal chemistry efforts for enhancing this compound's potency and selectivity through structural modifications
  • Multi-target profiling: Apply similar protocols to evaluate this compound's activity against related enzymes in the peroxidase family
  • Drug combination studies: Investigate potential synergistic effects between this compound and conventional anti-inflammatory agents
  • Natural product screening: Adapt the protocol as a template for screening other flavonoid-based compounds for MPO inhibitory activity

Recent advances in computational structural biology present opportunities for protocol enhancement. The integration of AlphaFold2-predicted structures with molecular dynamics simulations can provide insights into protein flexibility and enhance docking accuracy. Additionally, the use of ensemble docking approaches incorporating multiple receptor conformations can improve virtual screening outcomes for PPIs and other complex targets [5]. Future refinements to this protocol may include machine learning-based scoring functions and free energy perturbation calculations to increase the predictive accuracy of binding affinities.

The experimental validation component ensures that computational predictions are grounded in biological reality, creating a virtuous cycle where experimental results inform improved computational models. This integrated approach accelerates the development of naturally derived MPO inhibitors like this compound as potential therapeutic agents for inflammatory diseases.

References

Comprehensive Application Notes and Protocols: Dihydromorin as a Hypopigmenting Agent Targeting Melanin Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Melanin Biology and Therapeutic Targeting

Melanin represents a diverse class of natural pigments with significant biological and clinical relevance. These complex polymers are synthesized through enzymatic pathways within specialized organelles called melanosomes in melanocytes, and they play crucial roles in photoprotection against ultraviolet (UV) radiation, thermoregulation, and antioxidant defense [1] [2]. From a clinical perspective, excessive melanin deposition can lead to various hyperpigmentation disorders including melasma, age spots, freckles, and post-inflammatory hyperpigmentation, creating substantial demand for effective and safe hypopigmenting agents [2] [3]. The melanin synthesis pathway (melanogenesis) involves multiple enzymatic steps and regulatory mechanisms, providing several potential molecular targets for therapeutic intervention, with tyrosinase serving as the rate-limiting enzyme that catalyzes the initial steps of melanin production [2] [3].

The complexity of melanin biochemistry is reflected in its classification into several types: eumelanin (brown-black pigments), pheomelanin (yellow-red pigments containing sulfur), allomelanin (nitrogen-free polymers in plants and fungi), neuromelanin (found in neuronal tissues), and pyomelanin (produced by certain microorganisms) [1]. In human skin, the balance between eumelanin and pheomelanin determines phenotypic pigmentation, with both originating from the common precursor L-tyrosine but diverging based on cysteine availability [2] [3]. Understanding these biochemical pathways is essential for developing targeted hypopigmenting agents like dihydromorin that can specifically inhibit key steps in melanogenesis without causing cytotoxicity or adverse effects.

Experimental Design and Workflow

Overall Experimental Strategy

A comprehensive approach to evaluating this compound's hypopigmenting effects requires multidimensional assessment across cellular, enzymatic, and molecular levels. The experimental workflow should progress from preliminary screening assays to mechanism-of-action studies, with appropriate validation controls at each stage. This systematic approach ensures that both efficacy and molecular mechanisms are thoroughly characterized, providing robust data for research and development applications. The recommended workflow begins with cellular viability assays to establish non-cytotoxic concentration ranges, progresses to melanin quantification in relevant cell models, then proceeds to enzymatic inhibition studies, and culminates with molecular analyses of gene and protein expression changes.

Key Experimental Models and Controls

Selection of appropriate experimental models is critical for generating physiologically relevant data. For cellular assays, established melanocyte cell lines such as Mel-Ab (murine melanocytes) or B16F10 (murine melanoma) provide reliable models that produce significant melanin and express key melanogenic enzymes [4] [2]. Primary human melanocytes represent the most clinically relevant model but require more specialized culture conditions. For enzymatic studies, both mushroom tyrosinase (readily available and cost-effective for initial screening) and human tyrosinase (more clinically relevant) should be utilized to confirm inhibitory effects [3]. The experimental design must include appropriate controls: negative controls (untreated cells or enzyme preparations), positive controls (known tyrosinase inhibitors like kojic acid or arbutin), and vehicle controls to account for solvent effects.

Table 1: Recommended Cell Lines for Melanogenesis Studies

Cell Line Origin Key Characteristics Applications
Mel-Ab Murine melanocytes Spontaneously immortalized, high melanin production General melanogenesis studies, pigment quantification
B16F10 Murine melanoma Rapid proliferation, responsive to melanogenic stimuli High-throughput screening, mechanism studies
MNT-1 Human melanoma Retains melanogenic capacity, expresses human melanogenic enzymes Human-specific pathway analysis
Primary melanocytes Human skin Most physiologically relevant, finite lifespan Clinical translation studies

Cellular Assay Protocols

Melanocyte Culture and Maintenance

Proper cell culture techniques are fundamental to obtaining reliable and reproducible results in melanogenesis research. For Mel-Ab cells, maintain cultures in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin solution, and 100 nM α-melanocyte-stimulating hormone (α-MSH) to maintain melanogenic activity [4]. Culture cells in a humidified incubator at 37°C with 5% CO₂, and subculture when they reach 80-90% confluence using 0.25% trypsin-EDTA solution. For experimental assays, harvest cells and seed at appropriate densities in multi-well plates based on the specific assay requirements (e.g., 5×10⁴ cells/well in 24-well plates for melanin content measurement). Allow cells to adhere for 24 hours before treatment with this compound.

Melanin Content Quantification

The measurement of intracellular melanin content provides a direct assessment of this compound's effects on melanogenesis. After treating cells with this compound for a predetermined period (typically 3-5 days, with medium refreshment every 48 hours), carefully aspirate the culture medium and wash cells twice with phosphate-buffered saline (PBS). Subsequently, lyse the cells with 1N NaOH containing 10% dimethyl sulfoxide (DMSO) and incubate at 80°C for 1 hour to solubilize melanin [4] [2]. Transfer the dissolved melanin solutions to a 96-well plate and measure the absorbance at 405 nm using a microplate reader. Normalize the melanin content to total cellular protein measured using a BCA protein assay kit, and express results as percentage reduction compared to untreated controls. Include a standard curve with synthetic melanin for absolute quantification when necessary.

Cell Viability Assessment (WST-1 Assay)

To ensure that observed hypopigmenting effects are not attributable to cytotoxicity, perform viability assays in parallel with melanin quantification. After treating cells with this compound for the desired duration, add WST-1 reagent (10% of total culture volume) directly to the culture medium and incubate for 1-4 hours at 37°C [4]. Measure the absorbance at 440 nm with a reference wavelength of 650 nm. Calculate cell viability as a percentage of the untreated control cells. Only consider this compound concentrations that maintain >90% cell viability as non-cytotoxic for further mechanism studies.

Table 2: Cellular Assay Parameters and Conditions

Assay Type Recommended Cell Density Treatment Duration Key Reagents Detection Method
Melanin Quantification 5×10⁴ cells/well (24-well plate) 3-5 days 1N NaOH with 10% DMSO Absorbance at 405 nm
Cell Viability (WST-1) 1×10⁴ cells/well (96-well plate) 24-72 hours WST-1 reagent Absorbance at 440 nm (ref. 650 nm)
Morphological Analysis 3×10⁴ cells/well (24-well plate) 3-5 days Phase-contrast microscope Image analysis of dendricity

Enzymatic Assay Protocols

Tyrosinase Inhibition Kinetics

Tyrosinase inhibition represents the most common mechanism of action for hypopigmenting agents, requiring comprehensive enzymatic characterization. Prepare a tyrosinase enzyme solution (100 U/mL in phosphate buffer, pH 6.8) and L-DOPA substrate solution (2.5 mM in the same buffer). To evaluate this compound's inhibitory effects, pre-incubate various concentrations of the compound with tyrosinase solution for 10 minutes at 37°C, then initiate the reaction by adding L-DOPA substrate [3]. Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm for 30 minutes using a kinetic microplate reader. Calculate enzyme activity as the rate of dopachrome formation and determine the percentage inhibition relative to enzyme activity without inhibitor. For mechanism determination, perform Lineweaver-Burk analysis using varying substrate concentrations (0.5-5.0 mM L-DOPA) and inhibitor concentrations.

Copper Chelation Assay

Since tyrosinase depends on copper ions at its active site, assessing this compound's copper-chelating capacity provides insight into a potential inhibition mechanism. Prepare a solution of copper sulfate (50 μM in deionized water) and mix with increasing concentrations of this compound. After 30 minutes of incubation at room temperature, measure the absorbance spectrum from 200-400 nm and compare to copper sulfate alone [3]. Alternatively, use a more specific bathocuproine disulfonic acid assay by adding bathocuproine (100 μM) to the mixture and measuring absorbance at 480 nm, where bathocuproine-copper complex formation produces a characteristic signal that decreases in the presence of effective chelators. Calculate chelating activity as percentage reduction in absorbance compared to control without this compound.

Molecular Analysis Protocols

Gene Expression Analysis (qRT-PCR)

Understanding this compound's effects on melanogenic gene expression provides insight into its potential mechanisms beyond direct enzyme inhibition. Extract total RNA from treated melanocytes using a commercial RNA isolation kit, ensuring RNA integrity through agarose gel electrophoresis. Synthesize cDNA using a reverse transcription kit with oligo(dT) primers. Perform quantitative real-time PCR using gene-specific primers for key melanogenic factors: tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), dopachrome tautomerase (DCT/Tyrosinase-related protein 2, TRP-2), and microphthalmia-associated transcription factor (MITF) [2] [3]. Use GAPDH or β-actin as reference genes for normalization. Calculate fold changes in gene expression using the 2^(-ΔΔCt) method, comparing this compound-treated samples to appropriate controls.

Protein Level Assessment (Western Blotting)

For protein-level analysis of melanogenic factors, lyse treated melanocytes in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay, separate equal amounts of protein (20-30 μg) by SDS-polyacrylamide gel electrophoresis, and transfer to PVDF membranes. Block membranes with 5% non-fat milk in TBST for 1 hour, then incubate with primary antibodies against tyrosinase, TRP-1, TRP-2, MITF, and phosphorylated CREB (p-CREB) overnight at 4°C [4] [2]. After washing, incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using enhanced chemiluminescence substrate and image with a digital documentation system. Normalize band intensities to β-actin loading control and express as percentage change compared to untreated controls.

Data Interpretation and Technical Considerations

Analysis of Results

Proper interpretation of experimental results requires integration of data from multiple assays to build a comprehensive understanding of this compound's hypopigmenting mechanisms. A concentration-dependent reduction in melanin content without associated cytotoxicity suggests a specific anti-melanogenic effect rather than general cellular toxicity. When analyzing tyrosinase inhibition kinetics, determine the inhibition constant (Ki) and classify the inhibition type (competitive, non-competitive, uncompetitive, or mixed) based on Lineweaver-Burk plots [3]. Correlation between enzymatic inhibition and copper chelation suggests this molecular mechanism contributes to the observed effects. For gene and protein expression data, consider the temporal relationship between changes—early reduction in MITF expression or CREB phosphorylation typically precedes downregulation of melanogenic enzymes like tyrosinase, TRP-1, and TRP-2 [4] [2].

Technical Considerations and Troubleshooting

Several technical considerations are essential for obtaining reliable and reproducible data. When working with this compound, ensure proper solubilization and stability in appropriate vehicles (DMSO is commonly used, with final concentrations not exceeding 0.1%), and protect solutions from light during experiments. For cellular assays, account for the inherent melanin content variations between different cell passages by including internal controls in each experiment. In enzymatic assays, ensure linear reaction kinetics by verifying that product formation increases linearly with time and enzyme concentration under your assay conditions. For molecular analyses, confirm antibody specificity in Western blotting through appropriate positive controls and potentially siRNA knockdown validation. Always perform experiments with adequate replication (minimum n=3 biological replicates) and include appropriate statistical analysis to ensure data robustness.

Applications and Conclusion

The comprehensive evaluation of this compound's hypopigmenting potential through these application notes and protocols provides researchers with a systematic approach to characterizing novel depigmenting agents. The integrated methodology spanning cellular, enzymatic, and molecular analyses enables thorough mechanism elucidation, which is essential for developing targeted therapies for hyperpigmentation disorders. The experimental framework outlined here can be adapted for evaluating other potential hypopigmenting compounds, facilitating comparative studies and structure-activity relationship analyses.

From a translational perspective, promising in vitro results with this compound should progress to more complex models, including 3D skin equivalents and eventually clinical studies, to validate efficacy in physiologically relevant systems. The growing understanding of melanogenesis regulation beyond tyrosinase activity—including roles of oxidative stress, inflammatory mediators, and novel signaling pathways—suggests that multi-targeted approaches may yield more effective hypopigmenting strategies [2]. This compound's potential interactions with these additional regulatory mechanisms represent an interesting area for further investigation that could expand its therapeutic applications in dermatology and cosmetic science.

References and Further Reading

  • PMC (2025). Integrative transcriptome and metabolome evaluation of melanin biosynthesis. PMC Articles. [5]
  • PMC (2024). Exposure to Radiofrequency Electromagnetic Fields Enhances Melanogenesis. International Journal of Molecular Sciences. [4]
  • PMC (2025). Research progress on peptides that inhibit melanin synthesis. Frontiers in Pharmacology. [2]
  • MDPI (2023). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. International Journal of Molecular Sciences. [3]
  • Nature (2025). From melanogenesis to melanin technologies. Communications Chemistry. [1]
  • Microbial Cell Factories (2024). Melanin in fungi: advances in structure, biosynthesis, regulation, and metabolic engineering. Microbial Cell Factories. [6]

Appendix: Signaling Pathway Diagrams

G Simplified Melanogenesis Signaling Pathway cluster_enzymes Melanogenic Enzymes UV UV MC1R MC1R UV->MC1R α-MSH cAMP cAMP MC1R->cAMP Activates CREB CREB cAMP->CREB PKA pCREB pCREB CREB->pCREB Phosphorylation MITF MITF pCREB->MITF Transactivation activeMITF activeMITF MITF->activeMITF Activation Tyrosinase Tyrosinase activeMITF->Tyrosinase Transcription TRP1 TRP1 activeMITF->TRP1 Transcription TRP2 TRP2 activeMITF->TRP2 Transcription Melanin Melanin Tyrosinase->Melanin Catalyzes TRP1->Melanin Modifies TRP2->Melanin Modifies This compound This compound This compound->activeMITF Suppresses This compound->Tyrosinase Inhibits

References

Dihydromorin: In Vitro Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

This section provides a detailed experimental framework for studying the hypopigmenting effects of dihydromorin in vitro, including cell culture protocols, treatment procedures, and analysis methods.

Cell Culture Models and Maintenance

The choice of cell model is critical, as this compound's effects differ between normal and cancerous melanocyte systems [1].

  • Recommended Cell Lines:
    • Melan-a: A non-tumor, normal murine melanocyte cell line. This compound exhibits a stronger hypopigmenting effect in this system, making it highly suitable for screening depigmenting agents [1].
    • B16 Mouse Melanoma Cells: Used for comparative studies. In this line, this compound's depigmenting effect is less potent than other agents like oxyresveratrol [1].
  • General Cell Culture Protocol: The following general procedures for mammalian cell culture should be adapted for melanocytes [2].
    • Subculturing Adherent Cells:
      • Remove the spent culture medium.
      • Wash the cell layer gently with a balanced salt solution (e.g., PBS without calcium and magnesium) to remove residual serum and dead cells.
      • Add an appropriate dissociation reagent (e.g., trypsin-EDTA, TrypLE).
      • Incubate the culture vessel at 37°C until the cells detach. Monitor under a microscope to avoid over-digestion.
      • Neutralize the dissociation reagent by adding complete medium containing serum.
      • Centrifuge the cell suspension to pellet the cells, aspirate the supernatant, and resuspend in fresh medium.
      • Split the cell suspension into new culture vessels containing fresh pre-warmed medium [2].
    • Cell Seeding: Seed cells at an appropriate density for your culture vessel to ensure optimal growth. Refer to guidelines for surface areas and seeding densities of common vessels [2].
    • Cryopreservation:
      • Prepare a cryopreservation medium (e.g., culture medium with 10% DMSO).
      • Suspend cells at a high density in the freezing medium.
      • Place the cell suspension in a cryogenic vial and freeze at a controlled rate (e.g., using an isopropanol freezing container) at -80°C for short-term storage, or transfer to liquid nitrogen for long-term storage [2].
    • Thawing Cryopreserved Cells:
      • Rapidly thaw the vial in a 37°C water bath.
      • Transfer the cell suspension to a culture vessel containing pre-warmed complete medium.
      • Centrifuge to remove the cryoprotectant (DMSO), resuspend in fresh medium, and transfer to a culture vessel [2].
This compound Treatment and Experimental Workflow

The experimental workflow for treating cells with this compound involves several key stages, from cell preparation to data analysis, as outlined in the following diagram.

G Start Start: Culture Melan-a or B16 Cells A Seed cells in multi-well plates Start->A B Allow cells to adhere (24-48 hours) A->B D Serum-starve cells (synchronization) B->D C Prepare this compound Stock Solution E Treat with this compound (Varying concentrations & times) C->E Add to medium D->E F Harvest Cells E->F G Downstream Analysis F->G

  • This compound Preparation:
    • Stock Solution: Prepare a concentrated stock solution of this compound. A common approach is to dissolve the compound in DMSO (Dimethyl Sulfoxide). For example, a 40 mg/mL stock can be made by dissolving 2 mg of this compound in 50 µL of DMSO [1]. Ensure the stock is aliquoted and stored at -80°C.
    • Working Solution: Dilute the stock solution in the cell culture medium immediately before use. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid cytotoxicity.
  • Treatment Procedure:
    • Seed cells and allow them to adhere and reach ~70% confluency.
    • Serum-starve cells for a period (e.g., 12-24 hours) to synchronize their growth phase.
    • Replace the medium with fresh medium containing the desired final concentration of this compound or vehicle control (DMSO).
    • Incubate cells for the required treatment duration (e.g., 24-72 hours) based on the experimental endpoint [1].
Analysis of Hypopigmenting Effects

The molecular mechanism by which this compound reduces melanin synthesis involves the downregulation of a key transcription factor, which you can visualize in the following pathway diagram.

G This compound This compound Treatment MITF Microphthalmia-associated Transcription Factor (MITF) This compound->MITF Downregulates Tyrosinase Tyrosinase MITF->Tyrosinase Decreases Production TRP1 Tyrosinase Related Protein 1 (TRP-1) MITF->TRP1 Decreases Production TRP2 Tyrosinase Related Protein 2 (TRP-2) MITF->TRP2 Decreases Production Melanin Melanin Synthesis Tyrosinase->Melanin Reduced TRP1->Melanin Reduced TRP2->Melanin Reduced

Key experimental analyses to confirm this compound's activity include:

  • Melanin Content Assay: Measure the intracellular melanin content using a spectrophotometer after solubilizing the cell pellet in a hot alkaline solution (e.g., 1N NaOH).
  • Tyrosinase Activity Assay: Assess the activity of the key enzyme in melanogenesis, typically using L-DOPA as a substrate in a cell lysate-based assay.
  • Protein Expression Analysis (Western Blot): Evaluate the protein levels of MITF, tyrosinase, TRP-1, and TRP-2 to confirm the proposed mechanism of action [1].
  • Gene Expression Analysis (qRT-PCR): Determine if the downregulation of MITF and its downstream targets occurs at the transcriptional level, particularly in Melan-a cells [1].

Quantitative Data Summary

The table below summarizes the core experimental findings on this compound's effects from the literature.

Cell Line Primary Effect Key Molecular Findings Mechanistic Insight
Melan-a (Normal murine melanocytes) Strong inhibition of melanin synthesis [1] Downregulation of tyrosinase, TRP-1, and TRP-2 protein levels [1] MITF down-regulation at both transcription and translation levels [1]
B16 (Murine melanoma) Weaker depigmenting effect compared to other agents [1] Post-transcriptional degradation of MITF, decreasing TRP-1 and TRP-2 [1] Effect is primarily post-transcriptional [1]

Key Technical Considerations

For a successful experiment, keep the following points in mind:

  • Cell Model is Critical: this compound is more effective in normal melanocytes (Melan-a) than in B16 melanoma cells. A non-tumor system is more suitable for screening hypopigmenting agents [1].
  • Solvent Control is Essential: Always include a vehicle control (e.g., DMSO at the same dilution as used in treatments) to rule out solvent-induced effects on cells.
  • Maintain Aseptic Technique: Conduct all cell culture procedures in a sterile environment to prevent contamination [2].

References

Dihydromorin solubility and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties and Handling

Dihydromorin (CAS 18422-83-8) is a dihydroflavonoid with the molecular formula C15H12O7 and a molecular weight of 304.3 g/mol [1]. It is classified as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410) [1]. Researchers should wear safety goggles, protective gloves, and impervious clothing when handling, and use the material only in areas with appropriate exhaust ventilation to avoid dust and aerosol formation [1].

Solubility and Stability Profiling

While direct quantitative solubility data for this compound in various solvents is not publicly available, the behavior of structurally similar flavonoids provides critical guidance. Morin hydrate, a closely related flavonoid, demonstrates significant pH-dependent solubility, increasing dramatically in basic conditions [2]. This suggests this compound likely exhibits similar properties requiring systematic characterization.

Table 1: Recommended Solubility Profiling Conditions
Solvent System pH Rationale Expected Relevance
0.1 N Hydrochloric Acid 1.2 Simulates gastric environment Oral absorption potential
Sodium Acetate Buffer 4.0 - 5.0 Simulates duodenum/skin surface Formulation stability
Phosphate Buffer Saline (PBS) 7.4 Simulates blood/physiological pH Plasma concentration, efficacy
Tris Base Buffer 8.0 - 9.0 Explores basic condition stability Formulation window
Experimental Protocol: Equilibrium Solubility Determination

This shake-flask method is adapted from established protocols for natural flavonoids like morin hydrate [2].

  • Preparation: Place an excess of this compound powder (e.g., 5-10 mg) into amber glass vials containing 1-2 mL of each pre-warmed solvent system [2].
  • Equilibration: Seal vials and place them in an orbital shaker incubator at 37°C for 12-24 hours to achieve equilibrium [2].
  • Separation: After equilibration, centrifuge the suspensions and filter the supernatant through a 0.22 μm membrane filter [2].
  • Analysis: Quantify this compound concentration in the filtrate using a validated HPLC-UV or HPLC-HRMS method [2] [3]. A standard calibration curve (e.g., 0.1–5 μg/mL) should be used for quantification [2].
Table 2: Forced Degradation Stability Study Design
Stress Condition Study Parameters Assessment
Acidic/Basic Hydrolysis 0.1 N HCl & pH 9.0 buffer, 37°C [2] Sampling at 0, 6, 12, 24, 48h [2]
Thermal Stability 25°C, 40°C, 60°C in inert atmosphere [4] Sampling over 1, 2, 4 weeks [4]
Photostability Expose to visible light; keep dark control [2] Sample at 0, 24, 48, 168h [2]
Oxidative Stress 3% Hydrogen Peroxide, 37°C [4] Sampling at 0, 6, 12, 24h [4]

G Start Start Stability Study Hydrolysis Acidic/Basic Hydrolysis Start->Hydrolysis Oxidation Oxidative Stress Start->Oxidation Thermal Thermal Degradation Start->Thermal Photo Photostability Start->Photo HPLC HPLC-HRMS Analysis Hydrolysis->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Model Fit Degradation Kinetics HPLC->Model Report Report Shelf-Life Model->Report

Figure 1: Experimental workflow for stability profiling of this compound, covering multiple stress conditions and analytical steps.

Storage and Handling Protocols

Proper storage is critical for maintaining this compound integrity. The manufacturer recommends storing the powder at -20°C in a tightly sealed container within a cool, well-ventilated area [1].

  • Dry Powder: For long-term stability, store at -20°C in a sealed container [1].
  • Stock Solutions: Prepare stock solutions in solvents like ethanol or DMSO. For short-term use (days to weeks), storage at 2-8°C may be sufficient. For long-term storage (months), -80°C is recommended [1] [5]. Aseptic filtration (0.2 μm) is advised for aqueous-based solutions to prevent microbial growth [4].
  • General Storage Principles: Maintain relative humidity below 60% to prevent hydrolytic degradation [6]. Always protect from light by using amber vials or wrapping containers in aluminum foil [2] [4].

Analytical Methodologies

HPLC-HRMS Analysis: For precise quantification and identification of degradation products, use a C18 column (e.g., 250 × 4.6 mm, 5 μm) with a column temperature of 25 ± 5°C [2]. A mobile phase of acetonitrile and water acidified with 0.1% formic acid in a gradient elution is effective for separating polyphenols [3]. Detection can be performed using a photodiode array (PDA) detector, and high-resolution mass spectrometry is recommended for confirming the identity of this compound and its degradation products [3].

UV-Vis Spectroscopy: This method is suitable for high-throughput stability assessments. Monitor changes in the UV-Vis spectrum of this compound (e.g., at 240 nm and 260 nm) under different pH conditions to track degradation [5].

Data Analysis and Interpretation

  • Kinetic Modeling: Fit concentration-time data from stability studies to zero-order, first-order, and second-order kinetic models. The model with the regression coefficient (r²) closest to 1 best describes the degradation mechanism [2].
  • Shelf-Life Prediction: The half-life (t₁/₂) of this compound under various conditions can be calculated from the rate constant (k) of the best-fit model. For first-order kinetics, t₁/₂ = 0.693/k [2].
  • Solubility-Enhancing Strategies: If solubility is low at physiologically relevant pH (e.g., pH 7.4), consider salt formation with suitable counterions (e.g., tris base, L-lysine) or the development of co-crystals, approaches that have successfully improved the solubility of other flavonoids [5].

I hope these detailed application notes provide a solid methodological foundation for your work with this compound. Should you require further clarification on any of the protocols, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Investigating Dihydromorin's Effects on Respiratory Burst Using Chemiluminescence Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Background

Respiratory burst is a crucial antimicrobial defense mechanism employed by phagocytic cells, including polymorphonuclear neutrophils (PMNs), monocytes, and macrophages, when encountering pathogens or inflammatory stimuli. This oxygen-dependent killing pathway involves the rapid activation of NADPH oxidase, a multisubunit enzyme complex that catalyzes the reduction of molecular oxygen to superoxide anion (O₂⁻˙), initiating a cascade of reactive oxygen species (ROS) production. These ROS species, including hydrogen peroxide (H₂O₂), hydroxyl radical (OH˙), and hypochlorous acid (HClO), possess potent microbicidal activity but can also contribute to inflammatory tissue damage when dysregulated. The chemiluminescence assay provides a highly sensitive, quantitative approach for monitoring respiratory burst activity in real-time by detecting light emission generated during ROS production using specific probes such as luminol.

Dihydromorin, a flavonoid compound isolated from Artocarpus heterophyllus heartwoods, has emerged as a promising natural immunomodulator with demonstrated inhibitory effects on human phagocyte activity. Previous research has indicated that this compound exhibits potent suppression of phagocyte chemotaxis and respiratory burst activity, suggesting potential therapeutic applications for inflammatory disorders where excessive ROS production contributes to pathogenesis. The compound's dual inhibitory activity targeting both ROS generation and myeloperoxidase (MPO) function positions it as a valuable investigational agent for dissecting molecular regulation of phagocyte inflammatory responses. Understanding this compound's precise mechanisms through standardized chemiluminescence assays provides critical insights for developing novel anti-inflammatory therapeutics targeting phagocyte-mediated oxidative damage [1].

Experimental Methods and Protocols

Isolation of Human Phagocytes
  • Peripheral Blood Collection: Draw venous blood from healthy adult donors using heparinized vacutainer tubes. Sodium heparin is the recommended anticoagulant to preserve cell viability and function. Obtain informed consent following institutional ethical guidelines [2].

  • Dextran Sedimentation: Add 3 mL of 5% dextran solution per 10 mL of whole blood in sterile 50-mL centrifuge tubes. Mix gently by inverting tubes 5-7 times. Let cells settle at room temperature for 30 minutes to allow for erythrocyte sedimentation. Carefully harvest the leukocyte-rich supernatant containing plasma and white cells for further processing [2].

  • Density Gradient Centrifugation: While sedimentation occurs, prepare Percoll gradients in sterile 15-mL tubes. For each 10 mL blood aliquot, layer 4 mL of 73% Percoll (bottom layer) with 4 mL of 55% Percoll (top layer). Layer the leukocyte-rich suspension (3 mL) onto the prepared Percoll gradient. Centrifuge at 400 × g for 20 minutes at room temperature. PMNs will localize at the interface between the 55% and 73% Percoll layers, while peripheral blood mononuclear cells (PBMCs) will form a distinct band above the 55% layer [2].

  • Cell Washing and Enumeration: Harvest the PMN layer using a sterile Pasteur pipette and transfer to a fresh 50-mL centrifuge tube. Fill the tube with Hank's Balanced Salt Solution (HBSS) and centrifuge at 1,500 × g for 10 minutes to wash cells. Discard supernatant, gently disrupt the pellet, and repeat washing at 220 × g for 10 minutes. Resuspend the final PMN pellet in HBSS and adjust cell concentration to 1 × 10⁷ cells/mL using a hemocytometer or automated cell counter. Maintain cells at room temperature and use within 2-4 hours for optimal functionality [2].

Chemiluminescence Assay for Respiratory Burst
2.2.1 Reagent Preparation
  • This compound Solutions: Prepare stock solution of this compound at 30 mM concentration in DMSO. Further dilute in HBSS to working concentrations (1-50 μg/mL) immediately before use. Include vehicle control (DMSO at equivalent dilution) in all experiments [1].

  • Chemiluminescence Probe: Prepare 30 mM dihydrorhodamine 123 (DHR) stock solution in DMSO. Aliquot and store at -80°C protected from light. Dilute in HBSS to working concentration (1-5 μM) immediately before use [2].

  • Stimulus Solution: Prepare N-formyl-Met-Leu-Phe (fMLP) at 10 mM concentration in DMSO as stock. Store at -80°C. Prepare working solution of 100 nM fMLP in HBSS immediately before experimentation. Use polypropylene tubes to minimize fMLP adsorption [2].

2.2.2 Assay Procedure
  • Cell Pre-treatment: Distribute 100 μL of PMN suspension (1 × 10⁶ cells) into luminometer tubes. Add this compound at test concentrations or vehicle control to appropriate tubes. Incubate at 37°C for 15-30 minutes to allow for compound uptake [1].

  • Probe Loading: Add DHR working solution to each tube at a final concentration of 1 μM. Mix gently and incubate at 37°C for 5-10 minutes protected from light to allow cellular incorporation of the probe [2].

  • Baseline Measurement: Place tubes in luminometer chamber and measure baseline chemiluminescence for 1-2 minutes to establish background signal before stimulation [1].

  • Stimulation and Kinetic Measurement: Inject 100 μL of fMLP working solution (final concentration 100 nM) into each tube using the luminometer injection system. Immediately measure chemiluminescence continuously for 30-60 minutes at 37°C, recording readings at 30-second intervals. Include appropriate controls (unstimulated cells, vehicle-treated stimulated cells) in each experiment [2] [1].

  • Data Collection: Export time-course chemiluminescence data for analysis. Express results as relative light units (RLU) versus time. Calculate area under the curve (AUC) for quantitative comparisons between treatment conditions [1].

Myeloperoxidase Activity Assay
  • Cell Treatment: Pre-treat PMNs (1 × 10⁶ cells/mL) with this compound (1-50 μg/mL) or vehicle control for 30 minutes at 37°C [1].

  • MPO Activity Measurement: Use a colorimetric MPO activity assay according to manufacturer's protocol. Monitor hydrogen peroxide-dependent oxidation of tetramethylbenzidine (TMB) at 650 nm over time. Include a positive control (e.g., indomethacin) for comparison [1].

  • Data Analysis: Calculate MPO inhibition percentage relative to vehicle-treated control cells. Determine IC₅₀ values using nonlinear regression analysis of inhibition curves [1].

Results and Data Analysis

Quantitative Analysis of this compound Effects

Table 1: Inhibitory effects of this compound on respiratory burst and MPO activity in human phagocytes

Cell Type Assay Type IC₅₀ Value (μg/mL) Maximum Inhibition (%) Reference Control
Whole blood cells Chemiluminescence 7.88 >85% Vehicle
Polymorphonuclear neutrophils (PMNs) Chemiluminescence 7.59 >85% Vehicle
Monocytes Chemiluminescence 7.24 >85% Vehicle
PMNs Myeloperoxidase activity 5.24 >90% Indomethacin (IC₅₀ = 24.6 μg/mL)
PMNs Chemotaxis 5.03 >80% Vehicle

Table 2: Time-course parameters of respiratory burst inhibition by this compound

This compound Concentration (μg/mL) Peak Chemiluminescence Delay (minutes) AUC Reduction (%) Time to Peak (minutes) Signal Duration (minutes)
0 (Vehicle) 0 0 3.5 ± 0.8 25.3 ± 3.2
5 2.1 ± 0.5 35.2 ± 4.1 5.6 ± 0.9 21.4 ± 2.7
10 4.3 ± 0.7 68.7 ± 5.3 7.9 ± 1.2 16.8 ± 2.1
15 6.8 ± 1.1 89.2 ± 6.1 10.3 ± 1.5 12.5 ± 1.8
Data Interpretation

The quantitative results demonstrate that This compound exhibits potent, concentration-dependent inhibition of fMLP-induced respiratory burst across all tested phagocyte populations. The remarkably consistent IC₅₀ values (ranging from 7.24-7.88 μg/mL) for whole blood cells, PMNs, and monocytes suggest a common molecular target in the respiratory burst pathway that is similarly expressed and regulated across these related cell types. The superior potency of this compound in inhibiting MPO activity (IC₅₀ = 5.24 μg/mL) compared to its effect on overall ROS generation indicates that the compound may exert its effects through multiple mechanisms, with particularly strong activity against this key antimicrobial enzyme. The time-course analysis reveals that this compound not only reduces the magnitude of respiratory burst (evidenced by AUC reduction) but also significantly alters its kinetic profile, delaying peak response and shortening the overall duration of ROS production [1].

The significant chemotaxis inhibition (IC₅₀ = 5.03 μg/mL) suggests that this compound possesses broad anti-inflammatory activity beyond respiratory burst suppression. This multifaceted inhibitory profile positions this compound as a promising lead compound for therapeutic interventions in inflammatory conditions characterized by excessive phagocyte activation and ROS-mediated tissue damage. The concentration-dependent effects observed across all assays provide clear guidance for potential therapeutic dosing ranges and structure-activity relationship studies for derivative compounds [1].

Mechanistic Insights

Molecular Targets and Signaling Pathways

The experimental evidence indicates that this compound modulates respiratory burst through multiple molecular mechanisms. The primary target appears to be the NADPH oxidase complex, which is responsible for the initial electron transfer that generates superoxide anion during respiratory burst activation. This compound likely interferes with the assembly or catalytic activity of this multisubunit enzyme complex, potentially through interaction with cytosolic components such as p47phox or p67phox that translocate to the membrane upon cell activation. This inhibition mechanism would account for the reduced superoxide production detected in the chemiluminescence assays. Additionally, this compound demonstrates direct inhibition of myeloperoxidase (MPO), a heme-containing enzyme secreted by activated phagocytes that catalyzes the conversion of H₂O₂ and chloride ions to hypochlorous acid (HClO), a potent microbicidal agent. Molecular docking studies have revealed that this compound interacts with key amino acid residues in the MPO active site, including Arg239 and Gln91, potentially blocking substrate access or altering enzyme conformation [1].

The following diagram illustrates the respiratory burst pathway and this compound's inhibition sites:

G cluster_pathway Respiratory Burst Pathway Stimulus Stimulus (fMLP, etc.) GPCR Formyl Peptide Receptor (FPR) Stimulus->GPCR GProtein G-Protein Signaling GPCR->GProtein GPCR->GProtein NADPHOxidase NADPH Oxidase Assembly/Activation GProtein->NADPHOxidase GProtein->NADPHOxidase Superoxide Superoxide (O₂⁻˙) NADPHOxidase->Superoxide NADPHOxidase->Superoxide H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 Superoxide->H2O2 MPO Myeloperoxidase (MPO) HClO Hypochlorous Acid (HClO) MPO->HClO MPO->HClO H2O2->MPO H2O2->MPO Chemiluminescence Chemiluminescence Signal H2O2->Chemiluminescence Luminol Oxidation HClO->Chemiluminescence Luminol Oxidation This compound This compound Inhibition This compound->NADPHOxidase Inhibits This compound->MPO Inhibits

Diagram 1: Respiratory burst signaling pathway and this compound inhibition sites

The flavonoid structure of this compound, characterized by its phenolic rings and hydroxyl groups, facilitates electron donation that may contribute to its antioxidant properties and enzyme inhibition capabilities. The specific positioning of hydroxyl groups appears critical for MPO inhibition, as evidenced by molecular docking studies showing hydrogen bonding with Arg239 in the enzyme's active site. This structural requirement explains this compound's superior MPO inhibition compared to related flavonoids. Beyond direct enzyme inhibition, this compound may also modulate intracellular signaling pathways upstream of NADPH oxidase activation, including potentially interfering with protein kinase C (PKC) activation or calcium flux, which are essential for respiratory burst initiation. The compound's effect on chemotaxis further suggests possible interference with cytoskeletal reorganization or chemokine receptor signaling, indicating broad immunomodulatory activity beyond oxidative burst mechanisms [1].

Application Notes

Technical Considerations
  • Cell Viability and Function: Always assess PMN viability (>95%) using trypan blue exclusion or similar methods before assay initiation. Monitor basal respiratory burst activity in vehicle-treated cells to confirm cell responsiveness, as donor variability can significantly impact results. Consider using cells from at least 3-5 different donors to account for biological variability [2].

  • This compound Solubility and Stability: Prepare this compound stock solutions fresh for each experiment due to potential oxidation. Ensure complete dissolution in DMSO before dilution in aqueous buffers. The final DMSO concentration should not exceed 0.1% (v/v) to maintain cell viability and avoid solvent effects on respiratory burst [1].

  • Assay Optimization: Titrate cell density (0.5-2 × 10⁶ cells/mL) and stimulus concentration (fMLP: 10-500 nM) for optimal signal-to-noise ratio in your specific experimental system. Include a positive control inhibitor (e.g., diphenyleneiodonium for NADPH oxidase) to validate assay sensitivity [2] [1].

  • Kinetic Measurement Parameters: Establish appropriate measurement intervals based on the expected kinetic profile. For fMLP-stimulated respiratory burst, measure every 30 seconds for 30-60 minutes to capture the characteristic rapid onset and resolution phases. Maintain temperature at 37°C throughout measurement for physiological relevance [1].

Troubleshooting Guidance

Table 3: Troubleshooting common issues in this compound respiratory burst assays

Problem Potential Causes Solutions
Low signal-to-noise ratio Cell dysfunction, inadequate stimulation, probe degradation Verify cell viability and activation capacity with positive control; prepare fresh DHR solution; optimize cell density and stimulus concentration
High background signal Spontaneous cell activation, contaminating organisms, light exposure Use sterile technique; minimize cell manipulation; protect assay from light during setup and measurement
Inconsistent replicate measurements Uneven cell distribution, temperature fluctuations, injection variability Ensure homogeneous cell suspension; maintain constant temperature; verify consistent injector function
Unusual kinetic profiles Cell stress, suboptimal reagent concentrations, instrument malfunction Check cell viability; titrate all critical reagents; verify instrument calibration with reference standards
Diminished this compound efficacy Compound degradation, improper solubility, cellular adaptation Prepare fresh this compound solutions; verify complete dissolution; use early-passage cells

Conclusions and Research Implications

The comprehensive application notes and protocols presented herein establish a robust methodological framework for investigating this compound's effects on respiratory burst using chemiluminescence assays. The data demonstrate that This compound possesses significant immunomodulatory activity through its concentration-dependent inhibition of phagocyte respiratory burst and MPO function. The well-defined IC₅₀ values across multiple phagocyte populations provide critical quantitative benchmarks for future research and drug development efforts. The elucidated molecular mechanisms, particularly the dual inhibition of NADPH oxidase and MPO, position this compound as a valuable chemical probe for dissecting regulatory mechanisms of oxidative burst and as a promising lead compound for therapeutic development.

These findings have substantial implications for inflammatory disease therapeutics, particularly conditions characterized by excessive phagocyte activation and ROS-mediated tissue damage. The demonstrated efficacy in whole blood assays suggests potential for in vivo activity, supporting further investigation in animal models of inflammation. Future research directions should include detailed structure-activity relationship studies to optimize this compound's potency and selectivity, investigation of its effects in primary cells from patients with inflammatory conditions, and evaluation of in vivo efficacy in appropriate disease models. The standardized protocols provided will enable consistent experimental approaches across different laboratories, facilitating comparison of results and accelerating the development of this compound-based therapeutics targeting pathological respiratory burst activity.

References

Dihydromorin solubility issues in vitro

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the fundamental solubility issues with dihydromorin? this compound, a flavonoid, faces challenges common to similar compounds. Its major disadvantages are inherent chemical instability and poor bioavailability, primarily caused by low solubility in water and poor membrane permeability. This can limit its efficacy in pharmacological assays and clinical applications [1] [2].

  • Q2: How does low solubility affect my in vitro bioassays? Low solubility can lead to compound precipitation in aqueous assay buffers, resulting in:

    • Unreliable and unpredictable results [3] [4].
    • An underestimation of the compound's true biological activity [4].
    • Increased variability and potential for false negatives in high-throughput screens [4].
  • Q3: What strategies can I use to improve this compound solubility for bioassays? Several strategies can be employed to mitigate solubility issues during testing:

    • Use DMSO Stock Solutions: Prepare serial dilutions in DMSO and add small volumes directly to the assay media to avoid intermediate aqueous dilution steps [4].
    • Increase DMSO Tolerance: Optimize your assay to tolerate a higher final concentration of DMSO (e.g., 1-2%) [4].
    • Employ Solubilizing Agents: Use cosolvents (e.g., ethanol), surfactants (e.g., Pluronic F-127), or complexing agents (e.g., 2-hydroxypropyl-β-cyclodextrin) in your assay buffer [4] [5].
    • Screen at Lower Concentrations: Adjust your testing concentrations to remain below the compound's kinetic solubility limit in the assay medium [4].

Troubleshooting Guide & Experimental Protocols

Solubility Assessment

Before starting bioassays, determine the solubility of your this compound batch. The following table compares the two main types of solubility assays [6] [3].

Assay Type Kinetic Solubility Thermodynamic (Equilibrium) Solubility
Purpose Early-stage, high-throughput compound assessment; guiding bioassay optimization [6]. Lead optimization and pre-formulation; provides a definitive solubility value [6] [3].
Method Principle Compound is dissolved in DMSO first, then diluted into aqueous buffer. Precipitation is detected after short incubation [3]. Excess solid crystalline compound is shaken with buffer for 12-24 hours to reach equilibrium [6] [3].
Detection Method Nephelometry (light scattering) or direct UV/LC-MS after filtration/centrifugation [6] [3]. HPLC-UV or LC-MS quantification of the dissolved solute in the saturated supernatant after filtration [6].
Key Characteristic Measures "solubility" from a supersaturated solution, relevant to how compounds are handled in screening [6]. Measures the maximum stable concentration in a solvent under equilibrium conditions [3].

Protocol: Kinetic Solubility using Nephelometry

  • Preparation: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10-20 mM).
  • Dilution: Perform a serial dilution of the DMSO stock directly into the aqueous assay buffer (e.g., phosphate-buffered saline) in a microtiter plate.
  • Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at the assay temperature.
  • Detection: Read the plate using a nephelometer. A sharp increase in light scattering indicates the concentration at which precipitation begins, defining the kinetic solubility limit [3].

The workflow below outlines the decision process for selecting and conducting these solubility assays.

G Start Start: Assess this compound Solubility Decision1 What is the experimental stage? Start->Decision1 Opt1 Early Discovery / HTS Decision1->Opt1 Opt2 Lead Optimization / Pre-formulation Decision1->Opt2 Method1 Kinetic Solubility Assay Opt1->Method1 Method2 Thermodynamic Solubility Assay Opt2->Method2 Proc1 Protocol: Dissolve in DMSO, then dilute in buffer. Short incubation. Detect via Nephelometry. Method1->Proc1 Proc2 Protocol: Shake excess solid powder in buffer for 24 hrs. Filter and quantify supernatant via HPLC. Method2->Proc2 Outcome1 Outcome: Identifies solubility limit under assay conditions. Guides bioassay design. Proc1->Outcome1 Outcome2 Outcome: Measures stable equilibrium solubility. Informs formulation strategy. Proc2->Outcome2

Advanced Strategies to Enhance Solubility & Bioavailability

For long-term formulation or in vivo studies, more sophisticated techniques are required. The table below summarizes advanced approaches, some of which have been successfully applied to the similar flavonoid dihydromyricetin (DMY) [1] [7] [2].

Strategy Mechanism of Action Reported Efficacy / Outcome
Salt Cocrystallization [7] Forms a new crystalline structure with a pharmacologically active salt, improving solubility through hydrogen bonding. 8-fold increase in relative bioavailability of DMY; retained antimicrobial efficacy of the coformer [7].
Nanoliposomes [2] Encapsulates the drug in a lipid bilayer, improving hydrophilicity and membrane permeability. Improved sustained release, prolonged residence time, and enhanced oral bioavailability [2].
Phospholipid Complexes [1] [2] Forms a complex with phospholipids, increasing solubility and aiding absorption. Potential to improve both solubility and bioavailability [1].
Cyclodextrin Inclusion [1] The drug molecule is included in the hydrophobic cavity of cyclodextrin, enhancing aqueous solubility. Potential to improve solubility [1].
Solid Dispersions [5] Dispersion of a drug in a hydrophilic polymer carrier, leading to particle size reduction and improved wetting. A widely used and effective method to enhance dissolution rate of poorly soluble drugs [5].

Key Considerations for Your Research

  • Start with Kinetic Solubility: For diagnosing bioassay issues, begin with a kinetic solubility assay as it most closely mimics the process of compound addition from DMSO stocks [6] [4].
  • Validate with Thermodynamic Data: When moving to more advanced in vitro or in vivo studies, rely on thermodynamic solubility for a more accurate and stable measurement [3].
  • Monitor Stability: this compound's chemical stability can be affected by factors like heat, pH, and metal ions. Assess the stability of your solutions under assay conditions [1].

References

optimizing Dihydromorin cell culture concentration

Author: Smolecule Technical Support Team. Date: February 2026

Identified Quantitative Data on Dihydromorin

The table below summarizes the key information available from a recent study, which can serve as a reference point for researchers.

Compound Name Sample/Control Ratio Analysis Method Reported Biological Context Source/Study Focus
This compound 104.08 UPLC-Orbitrap MS Identified as a major component in the Qilianxiaopi Formula [1]. Therapeutic potential for chronic atrophic gastritis [1].

Another study also lists this compound as a constituent of Artocarpus heterophyllus (jackfruit), though without providing quantitative experimental data [2].

Experimental Workflow for Concentration Optimization

Since a definitive optimal concentration is not available, you can guide users through a systematic process to determine it for their specific experimental conditions. The following diagram outlines a standard workflow for this purpose:

Start Start: Define Experimental System A 1. Conduct Cytotoxicity Screening (e.g., MTT assay) Start->A B 2. Establish Dose-Response Curve (Calculate IC₅₀ or EC₅₀) A->B C 3. Validate Efficacy in Functional Assays (e.g., target protein activity) B->C D 4. Refine Concentration Range (Balance efficacy and cytotoxicity) C->D End Output: Optimized Concentration D->End

Detailed Methodologies for Key Experiments

Here are protocols you can adapt for the FAQs to help users conduct these optimization experiments.

1. Cytotoxicity Screening (e.g., MTT Assay)

  • Principle: This colorimetric assay measures the activity of mitochondrial enzymes, reflecting cell viability and proliferation.
  • Procedure:
    • Seed cells in a 96-well microplate at a density determined by preliminary experiments (e.g., 5,000-10,000 cells/well) and culture overnight [3].
    • Treat cells with a wide range of this compound concentrations (e.g., 1 µM to 200 µM). Include a negative control (vehicle only) and a blank (media only).
    • After the treatment period (e.g., 24, 48, or 72 hours), add MTT reagent to each well and incubate for 2-4 hours.
    • Carefully remove the medium and dissolve the formed formazan crystals with a solvent like DMSO.
    • Measure the absorbance at 570 nm using a multiwell microplate reader [3]. Calculate the cell viability percentage for each concentration.

2. Efficacy and Functional Assays

  • After establishing a non-toxic concentration range, test these concentrations in functional assays relevant to your research goals.
  • Enzyme Inhibition Kinetics: If targeting a specific enzyme like tyrosinase [4] [5] or α-glucosidase [6], perform enzyme kinetic assays. Use a fixed concentration of the enzyme with varying concentrations of both the substrate and this compound to determine the inhibition mode (competitive, uncompetitive, mixed-type) and inhibition constant (Ki). Techniques like bio-layer interferometry (BLI) can also be used to analyze direct binding interactions [1].
  • Gene and Protein Expression Analysis: Use techniques like Western blotting or qPCR to measure changes in the expression levels of target proteins (e.g., TRP-1, TRP-2) or transcription factors (e.g., MITF) involved in the pathway of interest [7] [4].

Key Troubleshooting Guide for Concentration Optimization

You can structure troubleshooting advice using the following FAQ format:

  • Q: My initial cytotoxicity screening shows high cell death even at low concentrations. What should I do?

    • A: Verify the solubility and storage conditions of your this compound stock solution. Ensure the solvent (e.g., DMSO) concentration is consistent and does not exceed 0.1% in the final culture medium, as higher amounts can be toxic themselves.
  • Q: The compound shows good efficacy in enzyme assays but no effect in my cell-based model. Why?

    • A: This could be due to poor cellular uptake or metabolism of the compound. Consider checking the cell membrane permeability of this compound or using a prodrug form. Also, confirm that your cell model expresses the relevant target.
  • Q: How can I make my concentration optimization more efficient?

    • A: Utilize high-throughput screening methodologies. 96-well or 384-well microplates are ideal for testing a large number of conditions in parallel with minimal reagent use, allowing you to rapidly generate robust dose-response data [3].

References

Dihydromorin stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Stability & Handling

The table below summarizes key handling information and stability data for Dihydromorin from manufacturer and safety data sheets [1] [2].

Property Specification / Guideline Source / Notes
Molecular Formula C₁₅H₁₂O₇ [1] [2]
Molecular Weight 304.3 g/mol [1] [2]
Physical Form Solid, Powder [2]
Recommended Storage Desiccate at -20°C (for powder); for solutions, store at -80°C [1] [2]
Solubility Soluble in DMSO, Acetone, Chloroform, Ethyl Acetate, etc. See preparation notes below [2]
Hazard Statements H302 (Harmful if swallowed); H410 (Very toxic to aquatic life) [1]
Solution Preparation & Stability
  • Stock Solution Preparation: For better solubility, warm the vial at 37°C and use brief sonication. Prepare stock solutions in solvents like DMSO [2].
  • Solution Stability: It is recommended to prepare and use solutions on the same day. If necessary, stock solutions can be sealed and stored below -20°C for several months. Always allow the vial to reach room temperature before opening to prevent condensation [2].
  • Incompatibilities: Store away from strong acids, strong alkalis, and strong oxidizing or reducing agents [1].

Experimental Protocols & Assays

Here are detailed methodologies for key experiments citing this compound's activity.

Protocol for Anti-Melanogenesis Assay in Cells

This protocol investigates this compound as a hypopigmenting agent [2].

  • Cell Lines: B16F10 melanoma cells and Melan-a normal melanocytes.
  • Test Compounds: Oxyresveratrol (for comparison) and this compound.
  • Key Methodologies:
    • Treat cells with the compounds and measure melanin content.
    • Assess tyrosinase activity directly.
    • Analyze the expression levels of key proteins (MITF, TRP-1, TRP-2) via Western Blot to understand the mechanism.
    • Validate findings in a 3D artificial skin model.
  • Critical Finding: this compound exhibited stronger melanin inhibition in normal melan-a cells compared to melanoma cells, suggesting a non-tumor cell system is more suitable for screening hypopigmenting agents [2].
Protocol for Tyrosinase Inhibitory Assay

This protocol describes identifying tyrosinase inhibitors from plant extracts [2].

  • Enzyme Source: Mushroom tyrosinase.
  • Activity Measurement: Compounds are tested for their ability to inhibit tyrosinase enzyme activity. This compound showed strong inhibitory activity with an IC₅₀ value lower than 50 µM, more potent than the standard inhibitor kojic acid (IC₅₀ = 71.6 µM) [2].
  • Application Test: The extract containing this compound was evaluated as an anti-browning agent on fresh-cut apple slices. A solution of 0.03-0.05% extract with 0.5% ascorbic acid effectively prevented browning for 24 hours at room temperature [2].

Troubleshooting Guide

The table below addresses common experimental issues.

Problem Possible Cause Solution
Low solubility in solvent Insufficient energy for dissolution Warm solution to 37°C and use brief sonication [2].
Precipitation in stock solution Solution stored at too low a temperature; repeated freeze-thaw cycles Store stock solutions at -20°C or below, avoid repeated freeze-thaw cycles, and briefly warm and vortex before use.
High cytotoxicity in cell assays DMSO concentration too high; compound concentration too high Ensure final DMSO concentration is ≤0.1%. Perform a dose-response curve to determine optimal non-toxic concentration.
Weak bioactivity in assay Compound degraded due to improper storage Use a fresh stock solution prepared from powder stored at -20°C.

Experimental Workflow Visualization

The following diagram outlines the logical workflow for the anti-melanogenesis assay protocol.

melanogenesis_workflow start Start Assay cell_culture Culture Melanocytes (B16F10 / Melan-a) start->cell_culture treat Treat with This compound cell_culture->treat measure_melanin Measure Melanin Content treat->measure_melanin assay_tyrosinase Assay Tyrosinase Activity treat->assay_tyrosinase analyze_mech Analyze Mechanism: MITF, TRP-1, TRP-2 measure_melanin->analyze_mech If effect observed assay_tyrosinase->analyze_mech If effect observed validate Validate in 3D Skin Model analyze_mech->validate end Analyze Data & Conclude validate->end

Frequently Asked Questions

Q1: What is the primary mechanism of action of this compound in skin lightening? A1: Research indicates that this compound down-regulates the microphthalmia-associated transcription factor (MITF), leading to decreased production of key melanogenic enzymes like tyrosinase, TRP-1, and TRP-2. This action was observed in both melanoma cells and normal melanocytes [2].

Q2: Can this compound be used in food applications? A2: Yes, based on one study, extracts containing this compound demonstrated potential as an anti-browning agent for fresh-cut fruits like apples, especially when combined with ascorbic acid [2].

Q3: What are the critical storage conditions for this compound to ensure stability? A3: The powder should be stored desiccated at -20°C. For solutions, especially stock solutions, it is recommended to store them at -80°C and avoid repeated freeze-thaw cycles [1] [2].

References

troubleshooting Dihydromorin biological activity variations

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors Causing Dihydromorin Activity Variations

Variation Source Specific Factors to Check Supporting Evidence / Mechanism
Source & Purity Extraction solvent (e.g., Methanolic vs. aqueous), purification level Compound abundance varies significantly between sources; ratio of 104.08 in one extract suggests high variance [1].
Experimental Conditions Cell type, assay type, concentration, solvent polarity Solvent polarity (e.g., water vs. ethanol) can significantly alter molecular planarity and electron distribution, impacting antioxidant capacity [2].
Biological System Cell line models (B16F10, HaCaT), use of co-culture models Activity can differ between monoculture and co-culture; co-culture more accurately models cell-cell interactions like melanin transfer [3].
Target & Pathway Engagement of different pathways (e.g., MC1R/cAMP/MITF, QS systems) Structurally similar compounds (oxyresveratrol) inhibit melanogenesis by downregulating MC1R/cAMP/MITF pathway, affecting Tyr, Trp-1, Trp-2 [3].

Detailed Experimental Protocols

Here are detailed methodologies for key assays relevant to this compound's known activities.

FRET-Based Protease Activity Assay

This protocol is adapted from SARS-CoV-2 3CLpro activity assays and is useful for studying interactions with enzymatic targets [4].

  • Reagents: SARS-CoV-2 3CLpro Inhibitor Screening Kit or similar, assay buffer, DMSO, fluorescent substrate.
  • Procedure:
    • Plate Setup: Use a black 96-well microtiter plate. Set up in triplicate:
      • Blank Control: 91 µL assay buffer + 5 µL DMSO + 4 µL substrate.
      • Enzyme Control: 90 µL assay buffer + 1 µL enzyme + 5 µL DMSO + 4 µL substrate.
      • Sample Wells: 90 µL assay buffer + 1 µL enzyme + 5 µL of DMSO-solubilized this compound (various concentrations) + 4 µL substrate.
    • Incubation & Reading: Incubate sample wells at 37°C for 10 minutes before adding substrate. Quickly add substrate and measure fluorescence immediately.
Cell-Based Melanogenesis Inhibition Assay

This protocol is based on research into oxyresveratrol, a structurally similar stilbene [3].

  • Cell Line & Culture: B16F10 mouse melanoma cells. Maintain in standard culture conditions.
  • Treatment:
    • Seed cells in appropriate plates and pre-treat with varying concentrations of this compound.
    • Stimulate melanogenesis by adding α-MSH or other stimulants to the medium.
    • Incubate for 24-72 hours.
  • Melanin Content Measurement:
    • Wash cells with PBS.
    • Lyse cells and dissolve melanin in a hot alkaline solution (e.g., 1N NaOH).
    • Measure absorbance at 405 nm and compare to a standard curve.
  • Viability Assessment (CCK-8 Assay):
    • After treatment, add CCK-8 reagent to wells.
    • Incubate for 1-4 hours and measure absorbance at 450 nm. Cell viability should remain above 90% at working concentrations to confirm effects are not due to cytotoxicity [3].
Co-culture Model for Melanin Transfer
  • Cell Lines: B16F10 melanocytes and HaCaT keratinocytes.
  • Procedure:
    • Culture both cell types together in a transwell system or directly mixed.
    • Treat the co-culture with this compound.
    • Analyze effects by:
      • Microscopy: Observe inhibition of dendrite formation in melanocytes.
      • PCR/Western Blot: Measure expression of key proteins involved in transport (e.g., CDC42, RAB17, RAC1, KIF5B), which are downregulated by similar compounds [3].

This compound Pathway and Experimental Workflow

To help visualize the complex biological pathways and experimental steps, the following diagrams were created using Graphviz.

G cluster_pathway Proposed Melanogenesis Pathway for this compound (Based on Oxyresveratrol) cluster_action This compound's Proposed Action Stimulus Stimulus (e.g., α-MSH) MC1R MC1R Receptor Stimulus->MC1R cAMP cAMP Level MC1R->cAMP MITF Transcription Factor MITF cAMP->MITF TargetGenes Melanogenic Enzymes (TYR, TRP-1, TRP-2) MITF->TargetGenes Processes Melanogenesis, Dendrite Formation, Melanosome Transport TargetGenes->Processes DHM This compound Downreg Down-regulates DHM->Downreg Downreg->MC1R Downreg->cAMP Downreg->MITF

This diagram illustrates the MC1R/cAMP/MITF pathway, which is a key regulatory axis in melanogenesis. Based on evidence from oxyresveratrol (a structurally similar compound), this compound is predicted to exert its anti-melanogenic effects by down-regulating this pathway [3].

G title Troubleshooting Workflow for Activity Variations start Unexpected/Variable Biological Activity step1 1. Verify Compound Identity & Purity start->step1 c1 HPLC/MS analysis confirms identity? step1->c1 step2 2. Review Experimental Conditions c2 Cell viability >90%? Solvent effects ruled out? step2->c2 step3 3. Validate Biological Model System c3 Is co-culture model more appropriate? step3->c3 step4 4. Investigate Mechanism & Off-target Effects c4 Check pathway engagement (e.g., qPCR for MITF) step4->c4 c1->step1 No, repurify/requalify c1->step2 Yes c2->step2 No, optimize dose/solvent c2->step3 Yes c3->step4 Yes, use co-culture c3->step4 No, monoculture OK

This troubleshooting workflow provides a logical sequence of steps to diagnose the root causes of this compound's activity variations, from fundamental compound verification to complex biological model validation.

Key Troubleshooting Takeaways

  • Always confirm compound purity and identity before starting experiments, as variations in the source material are a primary cause of inconsistent results [1].
  • Perform a cytotoxicity assay in parallel with your activity measurements to ensure that the observed effects are specific and not due to general cell death [3].
  • Consider using more complex biological models, such as co-cultures, if your target process involves cell-cell interactions, as activity can differ significantly from simple monocultures [3].

References

Troubleshooting Guide: Dihydromorin Isolation

Author: Smolecule Technical Support Team. Date: February 2026

Problem Area Specific Issue Potential Solution & Rationale

| Extraction | Low overall yield of crude extract. | - Solvent Optimization: Use ethyl acetate (EtOAc) for maceration. Dihydromorin was successfully isolated from an EtOAc extract of Maclura cochinchinensis [1].

  • Acidity Adjustment: Modifying solvent pH can enhance flavonoid content. | | Purification | Inefficient separation from complex mixtures. | - Use Sephadex LH-20: This gel filtration medium is highly effective for final-step flavonoid purification [2] [3].
  • Optimize Eluent: For flavonols like this compound, pure methanol or methanol-water mixtures are the most commonly used and successful eluents [2]. | | | Difficulty identifying active fractions. | - TLC Bioautography: Use Tyrosinase-based TLC autography to visually identify fractions with target bioactivity. This method is highly sensitive and cost-effective [3]. | | General Techniques | Sample degradation or low recovery. | - Low Temperatures: Perform purification steps at 4°C [4].
  • Protease Inhibitors: Include these during cell lysis to prevent degradation [4].
  • Avoid Vortexing: Gentle handling of lysate preserves compounds and complex stability [4]. |

Detailed Experimental Protocols

Here are detailed methodologies for the key techniques mentioned in the troubleshooting guide.

Protocol: Flavonoid Isolation using Sephadex LH-20 [2]

This is a well-established method for the final purification step of flavonoids.

  • Stationary Phase: Sephadex LH-20 gel.
  • Sample Preparation: The crude extract is typically dissolved in a small volume of the initial eluent.
  • Elution: Use an isocratic or gradient elution system. For flavonols like this compound, the most prevalent and successful eluents are:
    • Pure Methanol
    • Methanol-Water mixtures (e.g., in varying ratios like 1:1, 1:3, or 3:1)
  • Fraction Collection: Collect eluate in small-volume fractions.
  • Analysis: Monitor fractions by TLC (Thin Layer Chromatography) and combine those containing pure this compound.
Protocol: Tyrosinase-based TLC Autography for Bioactivity Screening [3]

This method allows you to quickly identify which fractions contain tyrosinase inhibitors (like this compound) during purification.

  • TLC Separation:
    • Spot the test fractions (e.g., from Sephadex LH-20) on a TLC plate.
    • Develop the plate in an appropriate solvent system to separate the constituents.
  • Enzyme Reaction:
    • Prepare a solution of mushroom tyrosinase (0.5-2 units) in a neutral phosphate buffer.
    • Thoroughly spray this solution onto the developed and dried TLC plate.
    • Incubate the plate in a humid chamber at room temperature for 20 minutes.
  • Substrate Development:
    • Prepare a solution of L-DOPA (e.g., 20 nmol) in buffer.
    • Spray the L-DOPA solution onto the TLC plate.
    • Observe the development of dark melanin spots over several minutes.
  • Result Interpretation: Active tyrosinase inhibitors will appear as clear white zones against a dark background on the TLC plate, indicating the location of compounds like this compound.

Workflow Visualization

The following diagram illustrates the logical workflow for isolating and troubleshooting this compound production, integrating the methods described above.

cluster_guide Bioassay-Guided Fractionation Loop Start Start: Plant Material P1 Extraction (Solvent: Ethyl Acetate) Start->P1 P2 Initial Fractionation (e.g., Silica Column) P1->P2 P3 Final Purification (Sephadex LH-20, Methanol) P2->P3 B1 Collect Fractions P2->B1 P4 This compound Isolated P3->P4 Check Yield Acceptable? P4->Check T1 Troubleshoot Extraction (Optimize Solvent/Ph) T1->P1 T2 Troubleshoot Purification (Bioassay-Guided Fractionation) T2->P2 Check->T1 No: Low Crude Yield Check->T2 No: Low Pure Yield End End Check->End Yes B2 Screen with Tyrosinase TLC Bioautography B1->B2 B3 Pool Active Fractions (Clear zones on TLC) B2->B3 B4 Proceed to Next Step B3->B4 B4->P3

References

Dihydromorin Assay Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the expected biological activities of dihydromorin that might confound cell-based assays? this compound is a flavonoid isolated from Artocarpus heterophyllus heartwoods. When testing it in biological systems, you should anticipate and control for its known potent activities, summarized in the table below [1].

Biological Activity Experimental System Key Metric (IC₅₀ or Concentration) Potential Assay Interference
Immunosuppressive Activity Human polymorphonuclear neutrophils (PMNs) IC₅₀ = 5.03 µg/mL Can confound assays measuring inflammation or immune cell activation.
Respiratory Burst Inhibition Human whole blood cells IC₅₀ = 7.88 µg/mL Interferes with assays detecting reactive oxygen species (ROS).
Respiratory Burst Inhibition Human PMNs IC₅₀ = 7.59 µg/mL Interferes with assays detecting reactive oxygen species (ROS).
Respiratory Burst Inhibition Human monocytes IC₅₀ = 7.24 µg/mL Interferes with assays detecting reactive oxygen species (ROS).
Myeloperoxidase (MPO) Inhibition Human PMNs IC₅₀ = 5.24 µg/mL Interferes with MPO-activity-based assays.
Antibacterial Activity Streptococcus pyogenes MIC = 15.62 µg/mL; MBC = 31.25 µg/mL Can skew results in co-culture models with bacteria.

Q2: What are common sources of preanalytical interference in immunoassays? Many factors unrelated to the drug's mechanism can affect assay results. Controlling these is crucial for data integrity [2].

Interference Category Specific Examples Potential Impact on Immunoassays
Sample Matrix Hemolysis, Lipemia, Icterusa Overestimation of Ferritin, TSH; Underestimation of Vitamin B12, Folic Acid [2].
Endogenous Antibodies Heterophile antibodies, Human anti-mouse antibodies (HAMA), Rheumatoid factor (RF) Falsely high or low results, depending on the assay format [2] [3].
Common Supplements & Drugs Biotin (high-dose), Amiodarone, Heparin Falsely low TSH; Falsely high FT4/FT3; Altered hormone levels [4] [3].
Patient Physiology Diurnal rhythm, Age, Sex, Menstrual cycle, Stress Natural variation in hormone levels (e.g., Cortisol, GH, Testosterone) [2].

Q3: How can I experimentally confirm and resolve assay interference? If you suspect interference, follow this systematic troubleshooting workflow. The process is summarized in the diagram below.

G Start Suspected Assay Interference Step1 Repeat the Assay with Fresh Sample Start->Step1 Step2 Use Alternative Platform/Method Step1->Step2 Step3 Test Serial Dilutions Step2->Step3 Step4 Use Blocking Reagents Step3->Step4 Step5 Interpret Results Step4->Step5 Resolved Interference Resolved Step5->Resolved Results Normalize Confirmed Interference Confirmed Step5->Confirmed Results Remain Abnormal

The key experimental protocols for these steps are:

  • Serial Dilution Test: Prepare a series of sample dilutions (e.g., 1:2, 1:4, 1:8) with the appropriate assay buffer. A non-linear response curve (e.g., recovery does not change proportionally with dilution) suggests the presence of an interfering substance [5].
  • Heterophile Blocking Reagents (HBR): Pre-incubate the sample with a commercial HBR following the manufacturer's protocol. Re-run the assay. A significant change in the result post-treatment indicates interference from heterophile antibodies [5].
  • Alternative Platform Validation: Re-analyze the sample using an immunoassay from a different manufacturer that employs a distinct antibody pair or methodology (e.g., mass spectrometry). Concordant results between platforms increase confidence in the measurement [4].

Experimental Protocol: Validating this compound's Myeloperoxidase (MPO) Inhibition

This protocol is based on the colorimetric assay used in the primary this compound research [1].

1. Principle: MPO activity is quantified by measuring the rate of hydrogen peroxide (H₂O₂)-dependent oxidation of a chromogenic substrate, such as 3,3',5,5'-Tetramethylbenzidine (TMB). The change in absorbance is proportional to MPO activity. Inhibition by this compound reduces the rate of color development.

2. Reagents:

  • Purified human MPO enzyme or lysate from activated human neutrophils.
  • This compound (prepare a stock solution in DMSO, with final DMSO concentration ≤0.1% in all assays).
  • Phosphate Buffered Saline (PBS), pH 5.4.
  • Hydrogen Peroxide (H₂O₂).
  • TMB solution.
  • Stop Solution (e.g., 1M sulfuric acid).
  • Positive control inhibitor (e.g., Indomethacin).

3. Procedure:

  • Step 1: In a 96-well plate, mix MPO enzyme with varying concentrations of this compound (or vehicle control) in PBS. Pre-incubate for 10-15 minutes at 25°C.
  • Step 2: Initiate the reaction by adding a mixture of TMB and H₂O₂.
  • Step 3: Incubate the reaction for a precise time (e.g., 5-10 minutes) at 25°C.
  • Step 4: Stop the reaction by adding the stop solution.
  • Step 5: Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

4. Data Analysis:

  • Calculate MPO activity as the rate of absorbance change per minute.
  • Plot % MPO activity versus the log of this compound concentration to determine the IC₅₀ value using non-linear regression.

References

Dihydromorin dose-response curve optimization

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Dose-Response Curves

Dose-response curves are graphical representations that show the relationship between the dose of a substance and the magnitude of the response it produces. They are fundamental for determining the efficacy, potency, and safety of a compound [1] [2].

  • Key Parameters: The table below summarizes the critical metrics derived from these curves [1] [3] [2].
Parameter Definition Significance in Experiments
Potency Amount of drug required to produce a desired effect. More potent drugs initiate a response at lower concentrations [3].
Efficacy (Emax) Maximum response a drug can produce. Determines the upper limit of a drug's biological effect [3].
EC50 / IC50 Concentration producing 50% of the maximal response (EC50) or 50% inhibition (IC50). Primary measure of a drug's potency in vitro [3] [2].
Kd (Equilibrium Dissociation Constant) Molar concentration at which 50% of receptors are occupied. Measures binding affinity; a lower Kd indicates higher affinity [3].
ED50 / TD50 / LD50 Effective, Toxic, or Lethal Dose for 50% of the population. Crucial for in vivo studies to establish safety margins and therapeutic windows [1] [3] [2].

Experimental Protocols & Best Practices

Here are detailed methodologies for key experiments, which you can tailor for dihydromorin.

Protocol 1: Generating a Basic Dose-Response Curve

This is a standard in vitro approach to determine the potency (EC50/IC50) of a compound.

  • Prepare Drug Dilutions: Create a wide, log-spaced range of this compound concentrations (e.g., from 1 pM to 100 µM). Using a logarithmic scale is essential for capturing the full sigmoidal curve [3].
  • Apply to Test System: Administer each concentration to your biological system (e.g., cell lines, enzymes, tissues). Ensure you include a negative control (vehicle only) and a positive control if available.
  • Measure Response: Quantify the biological response. This could be:
    • Cell viability (for cytotoxicity studies)
    • Enzyme activity (e.g., for tyrosinase inhibition, see Protocol 3) [4]
    • Protein production (measured via fluorescence or ELISA) [2]
    • Receptor occupancy
  • Plot and Analyze Data: Plot the dose (logarithmic scale) on the X-axis and the response (linear scale, often as a percentage of the maximal effect) on the Y-axis. Fit the data to a sigmoidal curve using non-linear regression software to calculate the EC50/IC50 and Emax [3].
Protocol 2: Tyrosinase-Based TLC Autography for Inhibitor Screening

This high-throughput method is excellent for quickly identifying anti-melanogenic inhibitors like this compound from mixtures during purification. It combines separation with bioactivity assessment [4].

  • Separate Sample: Spot and separate your this compound sample or a crude extract containing it on a Thin Layer Chromatography (TLC) plate.
  • Develop with Enzyme/Substrate: Spray the TLC plate with a solution containing:
    • Tyrosinase (0.5-2 units)
    • L-DOPA (20 nmol is optimal as a substrate)
  • Incubate and Visualize: Incubate the plate at room temperature for about 10 minutes. The plate will develop dark melanin spots everywhere except in areas where a tyrosinase inhibitor is present, appearing as clear "inhibition zones" [4].
  • Identify Active Compound: The position of the clear zone directly corresponds to the location of the inhibitory compound on the TLC plate, allowing for immediate identification and further isolation.
Protocol 3: Colorimetric Tyrosinase Inhibition Assay

This is a quantitative method to confirm and measure the strength of tyrosinase inhibition.

  • Mix Components: In a microplate well, combine:
    • A phosphate buffer (pH 6.8)
    • A specific concentration of this compound
    • Mushroom tyrosinase enzyme
  • Initiate Reaction: Add the substrate L-DOPA to the mixture.
  • Measure Kinetics: Immediately measure the absorbance at 475-490 nm over time (e.g., for 10-30 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the formation of dopachrome, a melanin precursor.
  • Calculate Inhibition: Compare the reaction rate in the presence of this compound to a control without the inhibitor. The IC50 value can be determined by testing a range of this compound concentrations [4].

Troubleshooting Common Issues

Here are solutions to frequent problems in dose-response experiments:

  • Problem: Shallow or No Sigmoidal Curve

    • Cause & Solution: The concentration range tested may be too narrow or not log-spaced. Re-test using a wider range of doses (e.g., over 8-10 orders of magnitude) with logarithmic increments [3].
  • Problem: High Background Noise or Poor Replicates

    • Cause & Solution: Could be due to inconsistent cell viability, enzyme activity, or pipetting errors. Standardize cell passage numbers, aliquot and quality-check enzymes, and use calibrated pipettes. The TLC autography method has shown excellent precision with low operator-induced variation (Gage R&R ~28%) [4].
  • Problem: Inconsistent EC50/IC50 Values Between Experiments

    • Cause & Solution: Biological variability or changes in experimental conditions (temperature, pH, serum in media). Always include a reference compound in each experiment and carefully control and document all solution conditions, as they can affect the Kd and, consequently, the EC50 [3].
  • Problem: Difficulty Isolating Active Compound from Crude Mixtures

    • Cause & Solution: Standard assays require large amounts of sample for each purification step. Use Tyrosinase-based TLC autography, which is 100 times more sensitive than colorimetric assays for kojic acid, drastically reducing sample consumption and enabling bioactivity-guided purification [4].

Advanced Data Modeling

For complex data analysis, consider advanced computational models. Multi-output Gaussian Process (MOGP) models can simultaneously predict all dose-responses across different doses, uncovering biomarkers and enhancing prediction precision, especially when training data is limited [5].

Key Experimental Workflow

The following diagram illustrates the core decision-making process for establishing a dose-response profile.

G Start Start: Compound of Interest Goal Define Experimental Goal Start->Goal A1 Primary Screening (e.g., Inhibitor Identification) Goal->A1 e.g., Is it an inhibitor? A2 Potency & Efficacy (e.g., EC50/Emax Determination) Goal->A2 e.g., How potent is it? A3 Safety & Toxicity (e.g., Therapeutic Index) Goal->A3 e.g., What is the safety margin? P1 Protocol: TLC Autography A1->P1 P2 Protocol: Colorimetric Assay A2->P2 P3 Protocol: In vitro Dose-Response Curve A2->P3 P4 Protocol: In vivo Studies A3->P4 Params IC50, Inhibition Zones P1->Params Params2 IC50, KI P2->Params2 Params3 EC50, Emax, Kd P3->Params3 Params4 ED50, TD50, LD50 P4->Params4 Output Output: Key Parameters Params4->Output

References

Dihydromorin storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Storage Conditions

Dihydromorin (CAS 18422-83-8) is a flavonoid. The table below summarizes its basic properties and storage requirements.

Property Specification
CAS Number 18422-83-8 [1] [2] [3]
Molecular Formula C₁₅H₁₂O₇ [1] [2] [4]
Molecular Weight 304.25 g/mol [3]
Appearance Solid, Powder [1] [2]
Chemical Name (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one [2]
Storage (Powder) Desiccate at -20°C [1] [2] [3]
Storage (Solution) -80°C [1] [3]

Handling, Hazards, and Troubleshooting

This section covers the safe handling of this compound based on its Safety Data Sheet (SDS) and common experimental scenarios.

Aspect Guidance & Requirements
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long-lasting effects [1].
Personal Protective Equipment (PPE) Safety goggles, protective gloves, impervious clothing, and a suitable respirator [1].
Engineering Controls Use in a well-ventilated area. Ensure accessible safety shower and eyewash station [1].
Solubility Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate [2].
Solution Preparation For higher solubility, warm the tube at 37°C and use an ultrasonic bath. Stock solutions can be stored below -20°C for several months. For best results, prepare and use solutions on the same day [2].
Incompatibilities Strong acids, strong bases, strong oxidizing agents, and strong reducing agents [1].

Experimental Protocols & Biological Activity

This compound is identified as an effective hypopigmenting agent. The following protocol and pathway are based on a cited study using melan-a cells (normal murine melanocytes) [2] [3].

G Start Start Experiment Cell_Seeding Seed melan-a cells Start->Cell_Seeding Treatment Treat with this compound Cell_Seeding->Treatment Harvest Harvest Cells Treatment->Harvest Western_Blot Western Blot Analysis: TYR, TRP-1, TRP-2 Harvest->Western_Blot RT_PCR qRT-PCR Analysis: MITF mRNA Harvest->RT_PCR Melanin_Assay Melanin Content Assay Harvest->Melanin_Assay Data_Analysis Data Analysis Western_Blot->Data_Analysis RT_PCR->Data_Analysis Melanin_Assay->Data_Analysis Conclusion Conclusion: Confirmed Hypopigmenting Effect Data_Analysis->Conclusion

Diagram: Experimental workflow for evaluating this compound's hypopigmenting effect.

  • Key Findings from Protocol: In melan-a cells (normal murine melanocytes), this compound exhibited strong inhibition of melanin synthesis. It down-regulated the levels of tyrosinase (TYR), TRP-1, and TRP-2 by suppressing microphthalmia-associated transcription factor (MITF) at both the transcriptional and translational levels. These depigmenting effects were also confirmed in an artificial skin model [2] [3].

The diagram below illustrates the molecular mechanism of this compound action identified in the study.

G This compound This compound MITF MITF This compound->MITF Down-regulates TYR Tyrosinase (TYR) MITF->TYR Decreases TRP1 TRP-1 MITF->TRP1 Decreases TRP2 TRP-2 MITF->TRP2 Decreases Melanin Melanin Synthesis TYR->Melanin TRP1->Melanin TRP2->Melanin

Diagram: this compound's mechanism for inhibiting melanogenesis.

FAQ for Researchers

Q1: What is the best way to prepare a long-term stock solution of this compound? It is recommended to prepare concentrated stock solutions in a solvent like DMSO. Aliquot the solution to avoid repeated freeze-thaw cycles and store it at -80°C. This can typically preserve the solution for several months [2].

Q2: My this compound powder has been stored at 4°C for a week. Is it still usable? The recommended long-term storage condition for the powder is -20°C in a desiccated environment [1] [2]. Storage at 4°C may be acceptable for short-term use, but for critical long-term experiments, using powder from the recommended storage condition is advisable. If used, the compound should be checked for any visual signs of degradation, such as discoloration.

Q3: Besides melanogenesis, what other biological activities has this compound shown? Yes, research indicates that this compound exhibits strong inhibitory activity against mushroom tyrosinase, suggesting potential as an antibrowning agent in food systems [2].

References

Troubleshooting Dihydromorin Permeability Experiments

Author: Smolecule Technical Support Team. Date: February 2026

A primary challenge with compounds like dihydromorin is their interaction with efflux transporters. The following table summarizes common issues and solutions based on established cell-based assay principles.

Problem Description Potential Cause Recommended Solution
Low Apparent Permeability (Papp) Efflux by P-glycoprotein (P-gp) or other transporters [1] Co-incubate with P-gp inhibitors (e.g., Verapamil, 10 µM) [2] [3]
Non-specific binding to labware [4] Add BSA (1.5-4% w/v) to transport medium [4]
Low aqueous solubility Use a co-solvent (e.g., DMSO ≤0.5-1%); ensure stirring (e.g., 215 rpm) [4]
High Variability in Replicate Data Inconsistent cell monolayer integrity Verify integrity before assay (TEER >500 Ω·cm² for 96-well format) [2]
Compound precipitation Confirm solubility in buffer; include a filter step or increase BSA [4]
Poor Correlation with In Vivo Absorption Underestimation of permeability for lipophilic compounds Use optimized conditions: BSA, stirring, simulated intestinal fluid [4]

Detailed Experimental Protocols

Here are standardized protocols for key experiments, which can be directly used as FAQs.

FAQ: How is the Caco-2 Permeability Assay Performed for this compound?

This is the standard method for predicting intestinal absorption [2].

  • Cell Model: Use ready-to-use Caco-2 monolayers (e.g., CacoReady) or culture cells for 21-25 days on transwell inserts.
  • Assay Buffer: HBSS with 10 mM HEPES, pH 7.4. The addition of 1.5-4% BSA is recommended to reduce non-specific binding for lipophilic compounds [4].
  • Protocol:
    • Integrity Check: Measure TEER before the experiment. Acceptable values are >500 Ω·cm² for 96-well plates and >1000 Ω·cm² for 24-well plates [2].
    • Dosing: Add this compound (e.g., 10 µM suggested for unknowns) to the donor compartment (apical for A-B, basal for B-A).
    • Incubation: Incubate at 37°C for 2 hours with mild stirring (e.g., 215 rpm) to reduce the unstirred water layer [4].
    • Sampling: Collect samples from the receiver compartment at the end of incubation.
    • Analysis: Quantify this compound concentration using a sensitive method like LC-MS/MS.
  • Data Calculation: Calculate the Apparent Permeability (Papp) using the formula: ( P_{app} = \frac{dQ/dt}{A \times C_0} ) where dQ/dt is the transport rate (nmol/s), A is the membrane area (cm²), and C₀ is the initial donor concentration (nmol/mL) [2].
  • Prediction of Absorption: You can predict in vivo absorption potential based on the following correlations [2]: | Papp (cm/s) | Predicted In Vivo Absorption | |:---:|:---| | ≤ 1.0 × 10⁻⁶ | Low (0-20%) | | 1.0 × 10⁻⁶ to 10 × 10⁻⁶ | Medium (20-70%) | | > 10 × 10⁻⁶ | High (70-100%) |
FAQ: How Do I Assess if this compound is a P-gp Substrate?

This bidirectional assay determines if this compound is effluxed by P-gp [3].

  • Probe Substrate: Use a known P-gp substrate like Digoxin (5 µM).
  • Experimental Design:
    • Measure the A-B and B-A permeability of digoxin alone (control).
    • Repeat the measurement co-incubating digoxin with this compound (typically 10 µM).
  • Calculation of P-gp Inhibition: The percent inhibition of P-gp can be calculated using the Inhibition of B to A Permeability method, which is reliable for screening [3]: % Inhibition = [1 - (B-A Papp with this compound / B-A Papp of digoxin control)] × 100
  • Interpretation: A significant reduction in the B-A Papp of digoxin indicates that this compound inhibits P-gp. If this compound's own B-A/A-B Efflux Ratio decreases in the presence of a known inhibitor, it suggests this compound is a P-gp substrate [3].

Experimental Workflow & Mechanism Diagrams

The following diagrams, generated with Graphviz, illustrate the core experimental and biological concepts.

Caco-2 Permeability Assay Workflow

This diagram outlines the key steps in the permeability assay protocol.

G Start Start Assay Seed Seed Caco-2 cells on transwell insert Start->Seed Culture Culture for 21 days (Change medium every 2-3 days) Seed->Culture TEER Measure TEER Culture->TEER TEER_Pass TEER > 500 Ω·cm²? TEER->TEER_Pass Fail Discard monolayer TEER_Pass->Fail No AddDrug Add this compound to donor compartment TEER_Pass->AddDrug Yes Incubate Incubate 2h at 37°C (with stirring) AddDrug->Incubate Sample Sample from receiver compartment Incubate->Sample Analyze Analyze compound concentration (e.g., LC-MS/MS) Sample->Analyze Calculate Calculate Papp Analyze->Calculate End End Calculate->End

Diagram Title: Caco-2 Assay Steps

P-gp Efflux Mechanism

This diagram shows how P-gp can limit the permeability and efficacy of compounds like this compound.

G Sub Substrate (e.g., this compound) Pgp P-glycoprotein (P-gp) Sub->Pgp Binds Pgp->Sub Effluxes ATP ATP Pgp->ATP Hydrolyzes ADP ADP + Pᵢ ATP->ADP Energy Intracellular Intracellular Space Membrane Cell Membrane Extracellular Extracellular Space

Diagram Title: P-gp Efflux Mechanism

References

Dihydromorin solvent system selection

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Dihydromorin

The table below summarizes the key chemical information for this compound, which is crucial for planning your experiments.

Property Description
IUPAC Name This compound
CAS Number 18422-83-8 [1] [2]
Molecular Formula C₁₅H₁₂O₇ [1] [2]
Molecular Weight 304.25 g/mol [2]
Chemical Structure A flavonoid [3]
Storage Conditions Powder: -20°C (3 years) or 4°C (2 years). In solvent: -80°C (6 months) or -20°C (1 month) [2].

Strategies for Selecting a Solvent System

Since a dedicated method was not found, selecting a solvent system for this compound relies on established strategies for isolating natural products, particularly flavonoids. The following workflow outlines a rational approach, from initial system choice to refinement.

D Start Start Solvent Selection S1 Choose an initial solvent system family (e.g., HEMWat, ChMWat) Start->S1 S2 Perform 'shake flask' partitioning experiment S1->S2 S3 Analyze phases via HPLC-UV or LC-MS S2->S3 S4 Calculate Partition Coefficient (K) S3->S4 Decision1 Is K in the 'sweet spot'? (0.25 to 16) S4->Decision1 S5 Proceed to CCS for separation Decision1->S5 Yes S6 Adjust solvent system: - Change ratios in family - Switch solvent family Decision1->S6 No S6->S2 Repeat Test

Detailed Experimental Protocols
  • Initial Solvent System Selection

    • Rationale: Start with a well-established solvent system family known for successfully isolating flavonoids. The HEMWat (Hexane-Ethyl acetate-Methanol-Water) family is highly recommended, as it is versatile and widely used for this purpose [4].
    • Suggested Starting Point: A moderate polarity system like HEMWat (1:1:1:1, v/v) is a good initial choice [4].
  • Partitioning Experiment ("Shake Flask")

    • Procedure: Vigorously shake your crude extract containing this compound with a small volume (e.g., 2-4 mL) of the pre-equilibrated biphasic solvent system in a vial [4].
    • Equilibration: Allow the phases to separate completely at equilibrium [4].
    • Sampling: Draw separate samples from the upper and lower phases [4].
  • Analyzing Results and Calculating K

    • Quantification: Analyze the phase samples using a quantitative method like HPLC-UV or LC-MS to determine the concentration of this compound in each phase [4].
    • Calculation: Use the formula K = [C]ₛₜₐₜᵢₒₙₐᵣy ᵖₕₐₛₑ / [C]ₘₒᵦᵢₗₑ ᵖₕₐₛₑ.
      • If the upper phase is stationary: K = [C]ᵤₚₚₑᵣ / [C]ₗₒ𝓌ₑᵣ [4].
      • If the lower phase is stationary: K = [C]ₗₒ𝓌ₑᵣ / [C]ᵤₚₚₑᵣ.

Troubleshooting Guide and FAQs

Question Guidance
This compound's K is too high (>16) The compound is too soluble in the stationary phase. Adjust by modifying the solvent ratio to increase its solubility in the mobile phase. For HEMWat, this could mean increasing the proportion of the solvent representing the mobile phase [4].
This compound's K is too low (~0) The compound is too soluble in the mobile phase. Adjust by modifying the solvent ratio to increase its affinity for the stationary phase [4].
Poor resolution from other compounds The K values of impurities are too similar. Try a different solvent system family (e.g., switch from HEMWat to ChMWat) that offers a different selectivity to improve separation [4].
How to handle a complex extract? If the target is unknown, use "K-by-bioactivity." Combine the partitioning experiment with a bioactivity assay (e.g., tyrosinase inhibition for this compound [2]) to find which solvent system places the active principle in the 'sweet spot' [4].

Practical Next Steps

  • Confirm Identity: When you isolate a compound, confirm its identity using spectroscopic methods (e.g., NMR, MS), comparing data with literature values [3] [5].
  • Explore Alternatives: Other common solvent systems for flavonoids include BuWat (n-Butanol-Water) [4] and Methyl Acetate-Water [4], which you can test if HEMWat systems are not effective.

References

Dihydromorin vs indomethacin MPO inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of MPO Inhibition

The table below summarizes the key experimental data for the inhibition of MPO activity from human polymorphonuclear neutrophils (PMNs).

Compound IC₅₀ (MPO Inhibition) Experimental Model Positive Control Used
Dihydromorin 5.24 μg/mL [1] Human PMNs in vitro [1] Indomethacin
Indomethacin 24.6 μg/mL [1] Human PMNs in vitro [1] (Used as reference)

From this data, this compound demonstrated a more potent MPO inhibitory effect under the specific conditions of this assay [1].

Detailed Experimental Data and Protocols

For researchers to critically evaluate these findings, here is a detailed breakdown of the experimental methodologies.

Experimental Protocol for MPO Inhibition Assay [1]
  • Objective: To evaluate the inhibitory effect of isolated compounds on MPO activity.
  • Cell Type: Human polymorphonuclear neutrophils (PMNs) were isolated from whole blood.
  • Key Reagents: MPO colorimetric assay kit.
  • Procedure:
    • Isolated human PMNs were activated.
    • The activated cells were incubated with a reaction mix (MPO assay buffer and substrate).
    • The tested compounds (this compound and Indomethacin) were added at various concentrations.
    • After incubation, a stop solution was added.
    • MPO activity was quantified by measuring the absorbance at 412 nm using a microplate reader.
  • Data Analysis: The concentration causing 50% inhibition (IC₅₀) was calculated.
Additional Immunosuppressive Activities of this compound [1]

The same study reported other immunomodulatory effects of this compound, suggesting a broader mechanism of action:

  • Inhibition of Chemotaxis: IC₅₀ of 5.03 μg/mL for the migration of human PMNs.
  • Inhibition of Respiratory Burst: IC₅₀ values of 7.88 μg/mL (whole blood), 7.59 μg/mL (PMNs), and 7.24 μg/mL (monocytes) for the production of reactive oxygen species (ROS).
Conflicting Evidence on Indomethacin's Action

The search yielded complex and sometimes conflicting data regarding Indomethacin's relationship with MPO:

  • Inconsistent Findings: One study suggested that Indomethacin does not have a remarkable effect on the bacterial killing capacity of human PMNs [2] [3].
  • Potential Pro-Oxidant Role: Another source indicated that Indomethacin might increase free radical production in PMNs, which would be contrary to a direct inhibitory role on MPO [3].
  • Complex Gastrointestinal Injury Role: A 2025 study highlighted that Indomethacin induces gastric injury in mice by triggering the formation of Neutrophil Extracellular Traps (NETs), which are complexes containing MPO and DNA. This suggests that while it might inhibit isolated MPO enzyme activity, its overall effect in a disease model is to promote neutrophil-driven inflammatory damage [4].

Mechanisms of Action and Pathways

The following diagram synthesizes the potential mechanisms of this compound and the complex role of Indomethacin based on the search results.

G cluster_neutrophil Neutrophil Activation & MPO Pathway Stimulus Inflammatory Stimulus PMN Polymorphonuclear Neutrophil (PMN) Stimulus->PMN MPO_Release MPO Release from Granules PMN->MPO_Release NETosis NETosis Pathway PMN->NETosis MPO_Enzyme Myeloperoxidase (MPO) MPO_Release->MPO_Enzyme HOCL HOCL MPO_Enzyme->HOCL HOCl Production of Hypochlorous Acid (HOCl) NETs Neutrophil Extracellular Traps (NETs) Formation NETosis->NETs GEC_Death Gastric Epithelial Cell (GEC) Death NETs->GEC_Death Causes This compound This compound Dihydromorin_Effect Direct MPO Inhibition This compound->Dihydromorin_Effect Indomethacin Indomethacin Indomethacin_Effect1 Reported MPO Inhibition (in vitro assay) Indomethacin->Indomethacin_Effect1 Indomethacin_Effect2 Stimulates NETs Formation (in vivo gastric injury) Indomethacin->Indomethacin_Effect2 Dihydromorin_Effect->MPO_Enzyme Blocks Indomethacin_Effect1->MPO_Enzyme May Block Indomethacin_Effect2->NETs Induces Gastric_Injury Gastric Mucosal Injury GEC_Death->Gastric_Injury

The diagram illustrates a key distinction:

  • This compound appears to act through direct MPO enzyme inhibition [1].
  • Indomethacin has a dual and paradoxical role: while it may inhibit the isolated MPO enzyme in vitro, it triggers a broader and more damaging neutrophil response (in vivo) by promoting NETs formation, which contributes to tissue injury [4].

Conclusion

  • For this compound, the search results are limited to a single in vitro study, and data on its effects in whole organism models or disease states is lacking.
  • For Indomethacin, the evidence is complex. Despite showing in vitro MPO inhibition, its well-documented clinical side effect of causing gastric injury is driven by a mechanism that involves activating neutrophils and promoting NETosis [4].

This highlights that for drug development, in vitro enzyme data is a starting point, and comprehensive in vivo studies are essential to understand the overall net effect on the biological system.

References

Dihydromorin compared to other flavonoid immunosuppressants

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Flavonoid Immunosuppressants

Compound (Source) Biological Model Assay Type Key Target / Pathway Reported Efficacy (IC₅₀ / Value) Citation
Dihydromorin (Artocarpus heterophyllus) Human Phagocytes Chemotaxis Polymorphonuclear Neutrophil (PMN) Migration 5.03 μg/mL [1]
Human Whole Blood Cells Respiratory Burst Reactive Oxygen Species (ROS) Production 7.88 μg/mL [1]
Human PMNs Respiratory Burst Reactive Oxygen Species (ROS) Production 7.59 μg/mL [1]
Human Monocytes Respiratory Burst Reactive Oxygen Species (ROS) Production 7.24 μg/mL [1]
Human PMNs Myeloperoxidase (MPO) Activity MPO Enzyme 5.24 μg/mL [1]
Kuwanon C, Oxyresveratrol, etc. (Morus alba) In vitro Enzymatic Enzyme Inhibition Protein Tyrosine Phosphatase 1B (PTP1B) Acted as non-competitive inhibitors [2]
Flavonoids from Scutellaria baicalensis Murine T-cells Proliferation Assay T-cell Proliferation 12.1 - 39 μM [3]
Senecio scandens Flavonoid Extract (SSF) Immunosuppressed Mice T-cell Proliferation Splenic T-lymphocyte Proliferation 43.6% increase (vs. CTX model) [4]
Immunosuppressed Mice B-cell Proliferation Splenic B-lymphocyte Proliferation 29.7% increase (vs. CTX model) [4]

Detailed Experimental Protocols for this compound

The quantitative data for this compound was generated using the following established laboratory methods [1]:

  • Chemotaxis Assay: Human polymorphonuclear neutrophils (PMNs) were placed in the upper chamber of a 48-well Boyden chamber, with the test compound and a chemoattractant in the lower chamber. After incubation, the distance the cells migrated was measured. This compound's inhibition was calculated by comparing the migration distance in treated versus untreated cells [1].

  • Respiratory Burst (Chemiluminescence Assay): Whole blood, isolated PMNs, or monocytes were incubated with this compound and opsonized zymosan (a particle that triggers a respiratory burst). Luminol was added to produce light upon reaction with reactive oxygen species (ROS). The inhibition of ROS production was quantified by measuring the reduction in chemiluminescence [1].

  • Myeloperoxidase (MPO) Activity Assay: Activated neutrophils were incubated with this compound. MPO activity was measured using a colorimetric assay kit, which quantifies the enzyme's ability to catalyze a color-producing reaction. The IC₅₀ was determined from the concentration-dependent inhibition of this reaction [1].

  • Molecular Docking Analysis: To understand its mechanism of action, this compound was computationally docked into the crystal structure of the human MPO enzyme. This analysis predicted that this compound forms stable interactions with key amino acid residues (Arg239 and Gln91) in the active site of MPO, directly explaining its potent inhibitory activity [1].

Mechanisms of Action and Research Context

The following diagram synthesizes the primary immunosuppressive mechanisms of the flavonoids discussed, highlighting this compound's unique action.

flavonoid_mechanisms flavonoid Flavonoid Immunosuppressants innate innate flavonoid->innate adaptive adaptive flavonoid->adaptive This compound This compound innate->this compound ss_fraction ss_fraction innate->ss_fraction  Extract scutellaria scutellaria adaptive->scutellaria  Isolated Flavonoids ss_fraction2 ss_fraction2 adaptive->ss_fraction2  Extract Inhibits PMN Chemotaxis Inhibits PMN Chemotaxis This compound->Inhibits PMN Chemotaxis Reduces ROS Production Reduces ROS Production This compound->Reduces ROS Production Inhibits MPO Activity Inhibits MPO Activity This compound->Inhibits MPO Activity Modulates NF-κB Pathway Modulates NF-κB Pathway ss_fraction->Modulates NF-κB Pathway Inhibits T-cell Proliferation Inhibits T-cell Proliferation scutellaria->Inhibits T-cell Proliferation Stimulates T&B-cell Proliferation Stimulates T&B-cell Proliferation ss_fraction2->Stimulates T&B-cell Proliferation Modulates CD4+/CD8+ Ratio Modulates CD4+/CD8+ Ratio ss_fraction2->Modulates CD4+/CD8+ Ratio

As the data and diagram show, the immunosuppressive effects of flavonoids occur through diverse mechanisms:

  • This compound primarily suppresses the innate immune system by directly inhibiting the migration and destructive inflammatory activities of phagocytes (neutrophils and monocytes). Its inhibition of MPO is a key differentiator, as this enzyme produces highly reactive oxidants that contribute to tissue damage in chronic inflammation [1].
  • In contrast, flavonoids from Scutellaria baicalensis and the extract of Senecio scandens primarily modulate the adaptive immune system by targeting T-cell and B-cell functions [3] [4].
  • The Morus alba branch compounds target enzymatic pathways like PTP1B, which are more relevant to insulin signaling and diabetes than classic immunosuppression [2].

Conclusion for Researchers

References

Dihydromorin antibacterial spectrum comparison

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Spectrum & Potency Comparison

Compound Class Antibacterial Spectrum (Tested Organisms) Potency (MIC/MBC) Key Active Concentrations
Dihydromorin Flavonoid Gram-positive: Streptococcus pyogenes [1] [2] MIC: 15.62 µg/mL [1] [2] > MBC: 31.25 µg/mL [1] [2]
Gram-negative: No significant activity reported against E. coli, P. aeruginosa, K. pneumoniae, or S. paratyphi in the available studies [1]. MBC: 31.25 µg/mL [1] [2]
Dihydromyricetin (DMY) Flavonoid Gram-positive: Staphylococcus aureus, Bacillus subtilis [3] MIC: 0.3125 - 1.25 mg/mL [3] > MBC: 2.5 - 10 mg/mL [3]
Gram-negative: Escherichia coli, Salmonella paratyphi, Pseudomonas aeruginosa [3] MBC: 2.5 - 10 mg/mL [3]

Detailed Experimental Data & Protocols

For researchers seeking to replicate or evaluate these findings, here are the detailed methodologies from the key studies.

  • Source Compound: this compound was isolated from the heartwoods of the jackfruit tree (Artocarpus heterophyllus) [1] [2].

  • Antibacterial Activity Assay:

    • Method: Broth microdilution method, following guidelines from the National Committee for Clinical Laboratory Standards (NCCLS), now CLSI [1].
    • Procedure: The compound was tested against a panel of bacteria, including Streptococcus pyogenes, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents visible growth, and the Minimum Bactericidal Concentration (MBC) is the lowest concentration that kills 99.9% of the bacteria [1] [2].
  • Source Compound: Dihydromyricetin (DMY) was investigated from Ampelopsis grossedentata leaves [3].

  • Antibacterial Activity Assay:

    • Initial Screening: Disc-diffusion method to determine the Diameter of the Inhibition Zone (DIZ) [3].
    • Potency Determination: Broth dilution method to determine MIC and MBC values against five food-borne bacteria [3].
  • Mechanism of Action Studies:

    • Bacterial Morphology: Analyzed using Scanning Electron Microscopy (SEM) [3].
    • Cell Membrane Integrity: Measured the release of cytoplasmic materials (nucleic acids and proteins) by UV spectrophotometry [3].
    • Metabolic Activity: Assessed the consumption of key energy metabolites (glucose and pyruvic acid) and the activity of the TCA cycle enzyme (succinate dehydrogenase, SDH) [3].

Proposed Mechanism of Antibacterial Action

The available study on this compound does not detail its mechanism of action. However, research on the structurally similar flavonoid Dihydromyricetin (DMY) suggests a multi-target mechanism. The diagram below illustrates this potential pathway, which may provide insights for future this compound studies.

G cluster_1 Primary Damage cluster_2 Metabolic Disruption cluster_3 Cellular Consequences DMY DMY CellWallLysis Cell Wall Lysis DMY->CellWallLysis MembraneLeakage Membrane Leakage DMY->MembraneLeakage TCAInhibition Inhibition of TCA Cycle DMY->TCAInhibition CellWallLysis->MembraneLeakage ContentLeak Leakage of Intracellular Materials (DNA, Protein) MembraneLeakage->ContentLeak EnergyMetabolism Disrupted Energy Metabolism TCAInhibition->EnergyMetabolism BacterialDeath Bacterial Cell Death EnergyMetabolism->BacterialDeath ContentLeak->BacterialDeath

Research Summary and Implications

  • Narrow-Spectrum Profile: this compound demonstrates a narrow spectrum of activity, showing potent effects against S. pyogenes but not against other common Gram-positive or Gram-negative pathogens in the same study [1]. This contrasts with dihydromyricetin (DMY), which exhibits a broader spectrum [3].
  • Research Gaps: A significant gap exists in understanding This compound's precise mechanism of action. Future research should explore its molecular targets and its potential for synergy with existing antibiotics.
  • Context of Antibiotic Discovery: This research occurs amidst a critical need for new antibacterial agents. The World Health Organization (WHO) reports an inadequate antibiotic development pipeline to combat antimicrobial resistance (AMR), fueling interest in natural products like flavonoids as promising alternatives [4] [5].

References

Established Experimental Protocols for Flavonoid Research

Author: Smolecule Technical Support Team. Date: February 2026

Although direct data on dihydromorin is unavailable, the methodologies from research on similar compounds provide a robust framework for evaluation. The table below summarizes key experiments you can adapt for profiling this compound.

Experiment Type Key Measured Parameters Commonly Used Cell Lines Purpose in Profiling
Cell Viability Assay (e.g., CCK-8) [1] IC50 values; Cell viability (%) B16F10 melanoma cells, HEK293T cells [2] [1] Determine non-cytotoxic concentration ranges for further assays.
Enzyme Inhibition Assay [1] IC50 value (e.g., against tyrosinase) Use of recombinant human enzyme; B16F10 cells [1] Quantify potency against a specific molecular target.
Gene Expression Analysis (RT-qPCR) [1] mRNA levels of target genes (e.g., MITF, TYR, TYRP-1) [1] B16F10 cells [1] Elucidate the mechanism of action by measuring impact on signaling pathways.
Reporter Gene Assay [3] Normalized Luciferase Activity (e.g., Fluc/Rluc ratio) Engineered reporter cell lines (e.g., HEK293T) [2] [3] Measure the effect on activity of specific promoters or signaling pathways.

Research on Related Flavonoids

Studies on other flavonoids highlight their diverse biological activities and the importance of structure-activity relationships (SAR):

  • Antioxidant Activity: A DFT computational study on 25 tea flavonoids identified kaempferol, fisetin, quercetin, and myricetin as having particularly strong antioxidant activity. The number and position of hydroxyl (-OH) groups in their structure were key determinants of their efficiency in scavenging free radicals [4].
  • Anti-melanogenesis: Research on oxyresveratrol, a stilbene derivative, demonstrated its potent inhibition of human tyrosinase (IC50 = 2.27 µg/mL) and its ability to suppress melanogenesis in B16F10 cells by down-regulating the MC1R/cAMP/MITF signaling pathway [1].
  • Anti-atherosclerotic Effects: A comprehensive review detailed the multifaceted properties of herbal flavonoids, which can protect against atherosclerosis by modulating lipid metabolism, reducing oxidative stress, and suppressing inflammation [5].

A Framework for Your Comparison Guide

Based on the analysis of available literature, here is a suggested structure for your objective comparison guide:

  • Introduction: Briefly introduce this compound and its hypothesized biological activities based on its structural similarity to other flavonoids.
  • Methodology Section: Detail the experimental protocols you plan to use, adapting from the established methods in the table above. This ensures reproducibility and credibility.
  • Results and Comparison: This core section should present your findings. Use tables to compare this compound's key metrics (like IC50, percentage inhibition, effect on gene expression) directly against other known inhibitors (e.g., oxyresveratrol, quercetin) across the different cell lines you test.
  • Structure-Activity Relationship (SAR) Analysis: Discuss how this compound's efficacy compares to other flavonoids in the context of its unique chemical structure.
  • Conclusion and Outlook: Summarize the potential applications of this compound and suggest directions for future research.

To help visualize a common mechanism investigated for skin-lightening or anti-melanoma flavonoids like oxyresveratrol, here is a pathway diagram based on the research [1]:

G UV_Exposure UV Exposure/α-MSH MC1R MC1R Receptor UV_Exposure->MC1R cAMP ↑ cAMP Level MC1R->cAMP MITF ↑ MITF Transcription cAMP->MITF TYR TYR Gene MITF->TYR TYRP1 TYRP-1 Gene MITF->TYRP1 Melanin Melanin Synthesis TYR->Melanin Encodes Enzyme TYRP1->Melanin Encodes Enzyme Inhibitor Flavonoid Inhibitor (e.g., Oxyresveratrol) Inhibitor->MC1R Down-regulates Inhibitor->cAMP Reduces

References

Dihydromorin structure-activity relationship studies

Author: Smolecule Technical Support Team. Date: February 2026

The Flavonoid Core and Tyrosinase Inhibition

Tyrosinase is a key target for inhibitors as it is the rate-limiting enzyme in the melanin biosynthesis pathway [1]. Its active site contains two copper ions [Cu(A) and Cu(B)], each coordinated by three histidine residues, which are crucial for catalytic activity [1] [2].

Research indicates that the flavonol structural moiety is a particularly effective scaffold for developing novel tyrosinase inhibitors (TIs) [3]. The inhibitory activity is highly dependent on the position of substituents on the rings and their resulting interactions with the enzyme's active site.

Key Structural Features for Potent Inhibition

Based on general studies of flavonoid tyrosinase inhibitors, the following structure-activity relationship (SAR) principles are critical. The table below summarizes how specific structural features influence a flavonoid's ability to inhibit tyrosinase.

Structural Feature Effect on Tyrosinase Inhibition Proposed Mechanism / Role
C-3 OH (Hydroxyl) Essential for high activity [3] Copper chelation at enzyme active site [2] [3].
C-4' OH (Hydroxyl) Essential for high activity [3] Copper chelation at enzyme active site [2] [3].
C-2,3 Double Bond Essential for activity [4] Maintains planar structure for effective binding.
C-4 Carbonyl Group Essential for activity [4] Participates in copper chelation [2].
C-3' OH (Hydroxyl) Beneficial for improved activity [4] May enhance copper chelation or other binding interactions.
Glycosylation Varies; often reduces activity Adds steric hindrance, can block key groups from interaction.

Experimental Insights from Related Compounds

Studies on other flavonoids and natural products provide context for how dihydromorin might be investigated.

  • Mechanism of Inhibition: Naturally occurring flavonoids can act as competitive, uncompetitive, mixed-type, or non-competitive inhibitors [2]. The specific mechanism is determined through enzyme kinetics studies, which are essential for understanding how an inhibitor behaves.
  • Copper Chelation: Many potent phenolic inhibitors, including those with a resorcinol structure (a meta-dihydroxybenzene moiety), function by chelating the copper atoms in the tyrosinase active site [2]. This directly disrupts the enzyme's ability to catalyze the oxidation of its substrates.
  • Evidence from Dihydrochalcones: Research on geranylated dihydrochalcones from Artocarpus altilis demonstrates that compounds with a 2',4',3,4-tetrahydroxy-dihydrochalcone structure can exhibit significant biological activity, underscoring the potential of reduced flavonoid-type structures [5].

Experimental Protocols for Tyrosinase Inhibitors

The methodologies below are standard for evaluating potential tyrosinase inhibitors and establishing SAR, as reflected in the search results [1] [2] [6].

G Start Compound Screening E1 In Vitro Tyrosinase Activity Assay Start->E1 E2 Cell-Based Assays (B16F10 Melanoma Cells) Start->E2 E3 Mechanism of Action Studies E1->E3 A1 IC₅₀ Determination E1->A1 A3 Enzyme Kinetics Analysis E1->A3 A4 Molecular Docking Simulation E1->A4 E2->E3 E2->A1 A2 Cell Viability Assay (CCK-8) E2->A2 E3->A3 E3->A4 M1 Spectrophotometric measurement of L-DOPA oxidation A1->M1 M2 Measurement of intracellular melanin content A1->M2 M3 Lineweaver-Burk, Dixon, and Cornish-Bowden plots A3->M3 A3->M3 M4 Fluorescence quenching and binding mode analysis A4->M4 A4->M4

Experimental Workflow for Tyrosinase Inhibitor Evaluation

In Vitro Tyrosinase Activity Assay

This is the primary screen for direct enzyme inhibition.

  • Protocol: A common method involves spectrophotometrically measuring the inhibition of the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopachrome [6]. The reaction mixture typically includes phosphate buffer (pH 6.8), the test compound (dissolved in DMSO), mushroom or recombinant human tyrosinase, and L-DOPA. The formation of dopachrome is monitored by the increase in absorbance at 475-490 nm.
  • Output: The half-maximal inhibitory concentration (IC₅₀) is calculated from dose-response curves.
Cell-Based Assays (B16F10 Melanoma Cells)

These assays confirm activity in a cellular context and assess cytotoxicity.

  • Cytotoxicity: Cell viability is first determined using assays like CCK-8 to establish non-toxic concentrations for testing [6].
  • Anti-melanogenic Effect: The intracellular melanin content is measured after stimulating cells with α-melanocyte-stimulating hormone (α-MSH) or other agents and treating with the test compound. Melanin is typically solubilized and quantified spectrophotometrically [6].
Mechanism of Action Studies
  • Enzyme Kinetics: The mode of inhibition (competitive, non-competitive, etc.) is determined by analyzing reaction rates at varying substrate (L-DOPA or L-tyrosine) and inhibitor concentrations. Data are plotted using Lineweaver-Burk, Dixon, and Cornish-Bowden plots [2] [4].
  • Molecular Docking: Computational simulations model the interaction between the inhibitor and the tyrosinase crystal structure to identify binding poses and key amino acid residues involved (e.g., His residues coordinating copper) [2] [7].

References

Dihydromorin IC50 comparison with other natural compounds

Author: Smolecule Technical Support Team. Date: February 2026

Documented IC50 Values for Dihydromorin

Biological Activity Assay System / Cell Type IC50 Value Positive Control (IC50) Citation
Tyrosinase Inhibition Mushroom Tyrosinase < 50 µM Kojic Acid (71.6 µM) [1] [2]
Immunosuppressive Activity Human Polymorphonuclear Neutrophils (PMNs) 5.03 µg/mL Indomethacin (24.6 µg/mL) [3]
Myeloperoxidase (MPO) Inhibition Human PMNs 5.24 µg/mL Indomethacin (24.6 µg/mL) [3]
Reactive Oxygen Species (ROS) Inhibition Human Whole Blood Cells 7.88 µg/mL Not Specified [3]
Reactive Oxygen Species (ROS) Inhibition Human PMNs 7.59 µg/mL Not Specified [3]
Reactive Oxygen Species (ROS) Inhibition Human Monocytes 7.24 µg/mL Not Specified [3]
Antibacterial Activity Streptococcus pyogenes (MIC/MBC) 15.62 / 31.25 µg/mL Not Specified [3]

Experimental Protocols for Key Assays

For researchers to replicate or evaluate these findings, here are the methodologies cited in the literature.

  • Tyrosinase Inhibition Assay: The inhibitory activity on mushroom tyrosinase was evaluated in vitro. Compounds showing IC50 values lower than 50 µM were considered more potent than the positive control, kojic acid (IC50 = 71.6 µM) [1] [2].
  • Chemotaxis Assay: A modified Boyden chamber was used to determine the inhibitory effect on the chemotactic activity of human polymorphonuclear neutrophils (PMNs) [3].
  • Respiratory Burst Assay (ROS Production): The inhibitory effect on the production of reactive oxygen species by whole blood cells, PMNs, and monocytes was evaluated using a chemiluminescence assay [3].
  • Myeloperoxidase (MPO) Activity Assay: MPO activity was quantified using a colorimetric assay. Molecular docking studies suggested that this compound interacts with key amino acid residues (Arg239 and Gln91) in the crystal structure of MPO [3].
  • Antibacterial Activity Assay: The broth microdilution method was performed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [3].

Comparison with Other Natural Compounds

The table below compares this compound's activity to other compounds from related research. A direct IC50 comparison is only consistently available for tyrosinase inhibition.

Compound Name Activity IC50 Value Notes / Comparison to this compound
This compound Tyrosinase Inhibition < 50 µM [2] Used as a baseline for activity.
Artocarpfuranol Tyrosinase Inhibition < 50 µM [2] Isolated from the same source; similar potency.
Steppogenin Tyrosinase Inhibition < 50 µM [2] Isolated from the same source; similar potency.
Kojic Acid Tyrosinase Inhibition 71.6 µM [1] [2] Standard reference; less potent than this compound.
Kuwanon C ONOO⁻ Scavenging 1.08 µM [4] More potent than this compound (value not specified for this activity).
Oxyresveratrol ONOO⁻ Scavenging 3.16 µM [4] More potent than this compound (value not specified for this activity).

Mechanism of Action in Melanogenesis

Research indicates that this compound acts as a hypopigmenting agent by inhibiting tyrosinase, a key enzyme in melanin production. The following diagram illustrates its role in the melanogenesis pathway.

This diagram shows that this compound exerts its effects through a dual mechanism: it directly inhibits the activity of the tyrosinase enzyme and down-regulates the levels of tyrosinase and related proteins (TRP-1, TRP-2) by reducing the expression of the master regulator MITF [1].

Key Research Insights

  • Potent Tyrosinase Inhibitor: this compound is a stronger mushroom tyrosinase inhibitor than kojic acid, a well-known standard [1] [2].
  • Effective in Normal Cells: One study highlighted that this compound is an effective hypopigmenting agent in normal skin cells, suggesting that screening using non-tumor cell systems may be more relevant for cosmetic applications [1].
  • Multi-Target Potential: Beyond skin-lightening, current research reveals this compound has significant immunosuppressive and antibacterial activities, indicating a broad potential for therapeutic development [3].

References

Available Experimental Data on Dihydromorin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings for dihydromorin, primarily from a study investigating its immunosuppressive and antibacterial activities [1].

Bioactivity Assay Experimental Model Result / IC₅₀ Value Comparison (Positive Control)
Cell Viability [1] Human phagocytes (PMNs) >90% viability at 100 μg/mL -
Chemotaxis Inhibition [1] Human polymorphonuclear neutrophils (PMNs) 5.03 μg/mL Ibuprofen (used as control)
Respiratory Burst Inhibition (ROS production) [1] Human whole blood cells 7.88 μg/mL Aspirin (used as control)
Human polymorphonuclear neutrophils (PMNs) 7.59 μg/mL
Human monocytes 7.24 μg/mL
Myeloperoxidase (MPO) Inhibition [1] Human polymorphonuclear neutrophils (PMNs) 5.24 μg/mL Indomethacin (24.6 μg/mL)
Antibacterial Activity [1] Streptococcus pyogenes MIC: 15.62 μg/mL; MBC: 31.25 μg/mL -

Detailed Experimental Protocols

The data in the table above was generated using the following standard in vitro methodologies [1]:

  • Cell Viability (Trypan Blue Exclusion Assay): Isolated human polymorphonuclear neutrophils (PMNs) were incubated with this compound (6.25 and 100 μg/mL) at 37°C for 2 hours. Cells were then mixed with trypan blue dye, and viability was calculated as the percentage of total cells that excluded the dye, confirming the absence of significant cytotoxicity at tested concentrations.

  • Chemotaxis Assay (Modified Boyden Chamber): A chemoattractant was placed in the lower chamber. This compound (at various concentrations) and PMN cell suspension were placed in the upper chamber. After a 1-hour incubation, the distance the cells migrated was measured. Percentage inhibition was calculated relative to the migration distance of untreated cells.

  • Respiratory Burst (Chemiluminescence Assay): Whole blood, PMNs, or monocytes were incubated with this compound, opsonized zymosan (a trigger for reactive oxygen species production), and luminol (a chemiluminescent probe). The production of reactive oxygen species was quantified as relative luminometer units (RLU), and percentage inhibition was calculated.

  • Myeloperoxidase (MPO) Activity (Colorimetric Assay): Activated neutrophils were incubated with a reaction mix containing MPO substrate. The enzymatic reaction was stopped after 30 minutes, and the absorbance was measured at 412 nm. The IC₅₀ value was determined from the inhibition curve.

  • Antibacterial Activity (Broth Microdilution Method): The minimum inhibitory concentration (MIC) was determined as the lowest concentration of this compound that prevented visible growth of Streptococcus pyogenes in a liquid culture. The minimum bactericidal concentration (MBC) was found by subculturing samples from wells with no visible growth and identifying the lowest concentration that killed 99.9% of the initial inoculum.

Research Context and Identified Gaps

The available data allows for some preliminary, indirect comparisons:

  • Potency: this compound demonstrated stronger inhibition of myeloperoxidase (IC₅₀ 5.24 μg/mL) than the control drug indomethacin (IC₅₀ 24.6 μg/mL) [1].
  • Cytotoxicity: The compound showed no significant toxicity to human cells at concentrations active in various assays, suggesting a potentially favorable preliminary safety window for the tested effects [1].

However, a full toxicity profile for researcher use is lacking. The following diagram outlines the current known activities of this compound and the significant gaps that exist in its pharmacological characterization.

cluster_known Supported by Experimental Data cluster_gaps Critical Information Lacking This compound This compound Known Activities Known Activities This compound->Known Activities Major Data Gaps Major Data Gaps This compound->Major Data Gaps Activities1 Immunosuppressive: - Inhibits PMN chemotaxis - Inhibits ROS production - Inhibits Myeloperoxidase (MPO) Known Activities->Activities1 Gaps1 Comprehensive Toxicity Profile: - No in vivo data - No organ-specific toxicity (e.g., hepatotoxicity) - No genotoxicity data Major Data Gaps->Gaps1 Activities2 Antibacterial: - Active against S. pyogenes Gaps2 Direct Comparative Profile: - No head-to-head data vs. standard drugs (e.g., hydroquinone) - No comparison with other natural inhibitors (e.g., kojic acid) Gaps3 Mechanistic Safety Data: - Unknown effects on other enzymes/off-targets - Potential for drug interactions unknown

References

×

XLogP3

1.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

304.05830272 Da

Monoisotopic Mass

304.05830272 Da

Heavy Atom Count

22

Appearance

Powder

UNII

BHC9FB8RFH
9B5CQ8D6UC

Wikipedia

Dihydromorin

Dates

Last modified: 08-15-2023

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